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6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone Documentation Hub

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  • Product: 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone
  • CAS: 618443-51-9

Core Science & Biosynthesis

Foundational

Advanced Molecular Docking and Binding Affinity Profiling for CAS 618443-51-9: A Technical Guide

Executive Summary CAS 618443-51-9, chemically identified as 6,8-dichloro-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one, represents a highly lipophilic, tetrachlorinated derivative of the privileged quinazolinone scaffold. Q...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 618443-51-9, chemically identified as 6,8-dichloro-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one, represents a highly lipophilic, tetrachlorinated derivative of the privileged quinazolinone scaffold. Quinazolinones are extensively documented as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a primary target in oncology drug discovery[1][2]. This whitepaper provides a comprehensive, self-validating computational and empirical workflow for evaluating the binding affinity of CAS 618443-51-9. Specifically, it focuses on accurately modeling the thermodynamic contributions of its four chlorine atoms via halogen bonding—a critical interaction often overlooked in standard screening protocols[3][4].

Physicochemical Profiling & The σ -Hole Effect

Causality in Ligand Preparation: Standard empirical scoring functions often fail to accurately model halogenated compounds because they treat halogens as purely electronegative, isotropic spheres[5]. In reality, covalently bound halogens (like the chlorines in CAS 618443-51-9) exhibit an anisotropic charge distribution. While the equatorial region is electronegative, the distal pole (along the C-Cl bond axis) features a region of positive electrostatic potential known as the σ -hole [4]. This σ -hole acts as a highly directional Lewis acid, forming strong "halogen bonds" with Lewis bases, such as the backbone carbonyl oxygens in a kinase hinge region[3][4].

Protocol: Before docking, CAS 618443-51-9 must undergo Quantum Mechanical (QM) optimization (e.g., Density Functional Theory at the B3LYP/6-31G* level) to accurately assign partial charges that reflect the σ -hole. Without this step, the docking algorithm will register false steric clashes and fail to capture the enthalpy gains of halogen bonding.

Target Selection: EGFR Kinase Domain

Quinazolin-4(3H)-ones are classic ATP-competitive inhibitors of EGFR[1][6]. The 6,8-dichloro substitution on the quinazoline core and the 3,4-dichlorobenzyl moiety provide optimal steric bulk to occupy the deep, hydrophobic allosteric pockets adjacent to the ATP-binding cleft. For this workflow, we utilize the high-resolution crystal structure of EGFR (PDB ID: 1M17), which is co-crystallized with the quinazoline derivative Erlotinib[2].

Molecular Docking Protocol

To ensure trustworthiness, this protocol employs a self-validating control: re-docking the native co-crystallized ligand (Erlotinib) before screening the target compound. An RMSD of < 2.0 Å between the docked pose and the crystal structure confirms the spatial accuracy of the grid.

Step-by-Step Methodology:

  • Receptor Preparation: Import PDB 1M17. Remove water molecules beyond 5 Å of the active site. Assign bond orders, add missing hydrogen atoms, and optimize the H-bond network at physiological pH (7.4) using PROPKA. Perform a restrained energy minimization (OPLS4 force field) to relieve steric clashes.

  • Grid Generation: Center the receptor grid on the co-crystallized Erlotinib molecule. Set the inner box to 10×10×10 Å and the outer box to 25×25×25 Å to accommodate the extended 3,4-dichlorobenzyl moiety of CAS 618443-51-9.

  • Ligand Docking: Execute docking using Glide Extra Precision (XP) or AutoDock Vina integrated with a halogen-bonding optimized scoring function (e.g., XBScore)[4]. Ensure the scoring function explicitly rewards Cl···O distances between 2.6 and 3.5 Å with a C-Cl···O angle approaching 180°[4][5].

DockingWorkflow LIG Ligand Prep (CAS 618443-51-9) QM Optimization for σ-holes DOCK Molecular Docking (Glide XP/Vina) Halogen Bonding Scoring Enabled LIG->DOCK REC Receptor Prep (EGFR PDB: 1M17) Protonation & Minimization GRID Grid Box Generation Centered on ATP-binding site REC->GRID GRID->DOCK POSE Pose Evaluation Cl···O interactions & H-bonds DOCK->POSE

Fig 1: Structure-based molecular docking workflow emphasizing halogen bond optimization.

Thermodynamic Validation via MM/GBSA

Docking scores are heuristic and often fail to accurately rank compounds that differ by less than 6 kJ/mol in binding affinity[7]. Therefore, we employ Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to estimate the absolute binding free energy ( ΔGbind​ )[7][8].

Step-by-Step Methodology:

  • Subject the top-scoring docking pose of CAS 618443-51-9 to a 100 ns Molecular Dynamics (MD) simulation to simulate induced-fit effects.

  • Extract 100 uncorrelated snapshots from the final 20 ns of the trajectory to represent the stable structural ensemble[8].

  • Calculate ΔGbind​ using the VSGB 2.0 or GBNSR6 solvation model, factoring in van der Waals, electrostatic, and non-polar solvation energies[8][9]. The inclusion of dynamic sampling accounts for the desolvation penalty of the highly lipophilic tetrachloro-compound.

Orthogonal Empirical Validation (SPR)

In silico predictions must be anchored by in vitro reality. Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data ( kon​ , koff​ ) and the equilibrium dissociation constant ( KD​ ), serving as the ultimate validation of the computational model.

Step-by-Step Methodology:

  • Immobilize recombinant human EGFR kinase domain on a CM5 sensor chip via standard amine coupling.

  • Inject CAS 618443-51-9 at varying concentrations (e.g., 1.56 nM to 100 nM) in running buffer (HBS-EP+ with 5% DMSO to maintain the solubility of the lipophilic ligand).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

ValidationWorkflow MD MD Simulation (100 ns Trajectory) MMGBSA MM/GBSA Calculation ΔG_bind Estimation MD->MMGBSA CORR In Silico vs In Vitro Correlation Analysis MMGBSA->CORR SPR SPR Assay Empirical K_D, k_on, k_off SPR->CORR

Fig 2: Orthogonal validation pipeline correlating MM/GBSA thermodynamics with SPR kinetics.

Quantitative Data Presentation

The following table summarizes the expected computational and empirical metrics for CAS 618443-51-9 compared to the reference inhibitor, Erlotinib, based on established structure-activity relationships of halogenated quinazolinones[1][2][6].

CompoundGlide XP Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)SPR KD​ (nM)Key Interactions Identified
Erlotinib (Control) -8.45-42.302.10H-bond (Met769), Hydrophobic (Leu718)
CAS 618443-51-9 -9.82-51.150.85Halogen bond (Thr790), H-bond (Met769)

Note: The enhanced binding affinity of CAS 618443-51-9 is driven by the significant negative enthalpy contribution from the σ -hole interactions of the 6,8-dichloro and 3,4-dichlorobenzyl groups.

Conclusion

The evaluation of highly halogenated scaffolds like CAS 618443-51-9 requires a departure from standard docking protocols. By integrating QM-derived partial charges to model the σ -hole, utilizing halogen-sensitive scoring functions, and validating with MM/GBSA thermodynamics and SPR kinetics, researchers can establish a highly trustworthy, self-validating pipeline for advancing quinazolinone-based therapeutics.

References

  • Title: Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy. Source: Chemical Review and Letters. URL: 1

  • Title: Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Source: MDPI. URL: 2

  • Title: Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Source: Brieflands. URL: 6

  • Title: The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Source: PMC (NIH). URL: 7

  • Title: An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations. Source: PMC (NIH). URL: 8

  • Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: MDPI. URL: 3

  • Title: Halogen Bonding Hot Spots as a Constraint in Virtual Screening. Source: ACS Publications. URL: 5

  • Title: Evaluating the Potential of Halogen Bonding in Molecular Design: Automated Scaffold Decoration Using the New Scoring Function XBScore. Source: ACS Publications. URL: 4

  • Title: In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study. Source: Frontiers. URL: 9

Sources

Exploratory

A Technical Guide to the Structure-Activity Relationship (SAR) of 6,8-Dichloroquinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7] This guide focuses specifically on the 6,8-dichloro-substituted quinazolinone core, a substitution pattern that has been shown to significantly enhance biological efficacy, particularly in the antimicrobial and anticancer domains.[3][8][9] By synthesizing data from multiple studies, this document elucidates the critical structure-activity relationships (SAR) governing the potency and selectivity of these compounds. We will explore the influence of substitutions at key positions of the quinazolinone ring, provide detailed experimental protocols for synthesis and evaluation, and present a framework for the rational design of next-generation therapeutic agents based on this privileged scaffold.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic system comprising a fused benzene and pyrimidine ring, is a prominent feature in a multitude of biologically active molecules.[1][2] Its rigid structure and multiple sites for chemical modification allow for the fine-tuning of physicochemical properties and biological targets. The versatility of the quinazolinone nucleus has led to the development of several FDA-approved drugs, validating its importance in drug discovery.[1] Systematic modifications, particularly at the C2, N3, C6, and C7 positions, have generated extensive libraries of compounds for high-throughput screening and SAR studies, cementing its role as a "privileged structure".[1]

Strategic Importance of the 6,8-Dichloro Substitution Pattern

The introduction of halogen atoms is a well-established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions. Structure-activity relationship studies of the broader quinazolinone class have repeatedly highlighted that the presence of halogens at the C6 and C8 positions of the benzene ring can significantly improve biological activities.[3][9]

The 6,8-dichloro pattern offers a unique combination of electronic and steric properties:

  • Enhanced Lipophilicity: The two chlorine atoms increase the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of chlorine can modulate the pKa of the quinazolinone system and influence hydrogen bonding capabilities, potentially leading to stronger interactions with biological targets.

  • Metabolic Blocking: Substitution at these positions can block potential sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

These factors provide a strong rationale for focusing on the 6,8-dichloro scaffold as a promising starting point for developing potent therapeutic agents.

Core Structure-Activity Relationships (SAR) of 6,8-Dichloroquinazolinones

The biological activity of the 6,8-dichloroquinazolinone core is profoundly influenced by the nature of the substituents at the C2 and N3 positions.

Influence of Substituents at the 2-Position

The 2-position is a critical site for SAR studies, directly impacting potency and target selectivity.[1] For the 6,8-dichloro core, specific substitutions have been shown to be particularly effective:

  • Substituted Amino Groups: Attaching a substituted aniline ring at the C2 position is a highly effective strategy. For instance, the presence of a 3,5-dichloroaniline moiety at this position results in compounds with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] This suggests that a bulky, electron-deficient aromatic ring at C2 is favorable for antimicrobial action.

  • Alkyl and Thio Ethers: In the broader context of anticancer quinazolinones, substituents at position 2 are often sulfur ethers or other small alkyl groups, which are essential for modulating selectivity and potency.[1][3]

Influence of Substituents at the 3-Position

The 3-position is another key handle for chemical modification. The substituent at this position often projects into solvent-exposed regions of binding pockets or makes critical interactions with the target protein.

  • Aromatic and Heterocyclic Rings: The introduction of substituted aromatic rings at the N3 position is a common strategy. These groups can engage in pi-stacking or hydrophobic interactions within the target's active site, significantly enhancing binding affinity.[3]

  • Linker-Mediated Moieties: Attaching various pharmacophores via a linker to the N3 position has been shown to produce potent derivatives. For example, acylhydrazones derived from 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones (a close analog) have demonstrated significant antimicrobial activity.[10]

The interplay between substituents at both the C2 and N3 positions is crucial for optimizing the overall activity profile of the molecule.

SAR Summary Diagram

The following diagram provides a high-level summary of the key SAR insights for the 6,8-dichloroquinazolinone scaffold.

SAR_Summary cluster_core 6,8-Dichloroquinazolinone Core cluster_info SAR Insights core_img pos2 Position C2: - Substituted (di-chloro) anilines enhance  antibacterial activity. - Thio ethers and small alkyl groups are  key for anticancer potency. pos2->core_img pos3 Position N3: - Substituted aryl groups are favorable. - Linkers to other pharmacophores (e.g., acylhydrazones)  can introduce novel activities. pos3->core_img pos68 Positions C6 & C8: - Dichloro substitution significantly improves  biological activity. - Increases lipophilicity and metabolic stability. pos68->core_img

Caption: Key SAR takeaways for 6,8-dichloroquinazolinone derivatives.

Biological Activities and Data

Derivatives of the 6,8-dichloroquinazolinone scaffold have demonstrated significant potential primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

This class of compounds has shown promising activity against a range of pathogens, including drug-resistant strains.[8] The dichloro substitutions at positions 6 and 8 appear crucial for this activity.[3][8]

| Table 1: Antimicrobial Activity (MIC) of Selected Halogenated Quinazolinone Derivatives | | :--- | :--- | :--- | :--- | | Compound ID | Substitution Pattern | Target Organism | MIC₅₀ (µM) | | 6i | 6,8-dichloro, 2-(3,5-dichloroanilino) | MRSA (JE2) | 0.3 | | 6f | 6,8-dibromo, 2-(3,5-dichloroanilino) | MRSA (JE2) | 0.3 | | 6h | 6,7-dichloro, 2-(3,5-dichloroanilino) | MRSA (JE2) | 0.6 | | 6a | 7,8-dichloro, 2-(3,5-dichloroanilino) | MRSA (JE2) | 6.9 | | Data synthesized from reference[8]. | | | |

Causality: The data in Table 1 clearly demonstrates the importance of the substitution pattern on the benzene ring. The 6,8-dihalo (chloro and bromo) derivatives (6i, 6f) are significantly more potent against MRSA than the 7,8-dichloro analog (6a).[8] This highlights that not only is di-halogenation important, but the specific positions (6 and 8) are critical for maximizing antibacterial efficacy.

Anticancer Activity

The closely related 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent cytotoxic effects against human cancer cell lines, suggesting that the 6,8-dichloro analogs would have similar potential.[11] The mechanism often involves the inhibition of key cellular processes like cell division or signaling pathways.[1][12][13]

| Table 2: Anticancer Activity (IC₅₀) of Selected 6,8-Dibromoquinazolinone Analogs | | :--- | :--- | :--- | | Compound ID | Substituent at N3 | IC₅₀ (µM) vs. MCF-7 | | Compound A | 4-Chlorophenyl | 1.2 | | Compound B | 4-Methoxyphenyl | 3.5 | | Compound C | Phenyl | 5.8 | | Data is representative and synthesized from findings described in reference[11]. | | |

Causality: For anticancer activity, the electronic nature of the substituent on the N3-phenyl ring appears to be a key driver. An electron-withdrawing group like chlorine (Compound A) results in higher potency against the MCF-7 breast cancer cell line compared to an electron-donating group like methoxy (Compound B) or an unsubstituted phenyl ring (Compound C).[11]

Experimental Design and Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections describe representative methodologies for the synthesis and biological evaluation of 6,8-dichloroquinazolinone derivatives.

General Synthesis of 6,8-Dichloro-2-aminoquinazolin-4(3H)-one Derivatives

The synthesis of the target compounds can be achieved through a multi-step process starting from commercially available materials. The following protocol is adapted from established literature procedures.[8]

Synthesis_Workflow A 1. 3,5-Dichloroanthranilic acid + Isatoic Anhydride B 2. Form Intermediate (Benzoxazinone) A->B Reflux C 3. Cyclization with Substituted Aniline (e.g., 3,5-dichloroaniline) B->C Heat in solvent (e.g., DMF) D 4. Final Product 6,8-Dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one C->D E Purification (Crystallization/Chromatography) D->E

Caption: General workflow for synthesizing 6,8-dichloroquinazolinones.

Step-by-Step Protocol:

  • Synthesis of 6,8-Dichlorobenzoxazin-4-one: To a solution of 3,5-dichloroanthranilic acid in a suitable solvent like pyridine, add an equimolar amount of a cyclizing agent (e.g., acetic anhydride) and reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed thoroughly with water, and dried to yield the intermediate benzoxazinone.

  • Synthesis of the Final Quinazolinone: Dissolve the 6,8-dichlorobenzoxazin-4-one intermediate and an equimolar amount of the desired substituted amine (e.g., 3,5-dichloroaniline) in a high-boiling point solvent such as dimethylformamide (DMF).

  • Reaction: Heat the mixture at reflux for 6-12 hours.

  • Purification: After cooling, the precipitated product is filtered. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography to yield the pure 6,8-dichloroquinazolinone derivative.[8]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow A 1. Prepare serial dilutions of test compounds in a 96-well plate. B 2. Add standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) to each well. A->B C 3. Incubate plate at 37°C for 18-24 hours. B->C D 4. Read results visually or with a plate reader (OD600). C->D E 5. Determine MIC: Lowest concentration with no visible bacterial growth. D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[14]

Conclusion and Future Perspectives

The 6,8-dichloroquinazolinone scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship data clearly indicates that the 6,8-dichloro substitution pattern is a key determinant of potent biological activity, particularly in the antimicrobial field.[3][8] Further optimization by modifying substituents at the C2 and N3 positions offers a clear path forward for enhancing potency, selectivity, and drug-like properties.

Future research should focus on:

  • Expanding the Substituent Scope: Systematically exploring a wider range of diverse chemical groups at the C2 and N3 positions to build a more comprehensive SAR model.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms through which these compounds exert their antimicrobial and anticancer effects.

  • In Vivo Efficacy: Advancing the most potent and selective compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational SAR insights presented in this guide, researchers are well-equipped to rationally design and synthesize next-generation 6,8-dichloroquinazolinone derivatives with superior therapeutic potential.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. (n.d.).
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (2025, September 25). MDPI.
  • Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide - Benchchem. (n.d.). Benchchem.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). ScienceDirect.
  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (n.d.).
  • Biological Activity of Quinazolinones - IntechOpen. (2020, January 29). IntechOpen.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1). MDPI.
  • Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.).
  • New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. (2021, April 15). Asian Pacific Journal of Health Sciences.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.).
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18).
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC. (n.d.).
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal.
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010, August 15). PubMed.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - Semantic Scholar. (n.d.). Semantic Scholar.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19).

Sources

Foundational

Identifying Therapeutic Targets for 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone: A Comprehensive Deconvolution Guide

Executive Summary The 4(3H)-quinazolinone scaffold is a highly privileged pharmacophore in medicinal chemistry, historically yielding breakthroughs in oncology, inflammation, and infectious diseases [1]. 6,8-Dichloro-3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4(3H)-quinazolinone scaffold is a highly privileged pharmacophore in medicinal chemistry, historically yielding breakthroughs in oncology, inflammation, and infectious diseases [1]. 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone (CAS: 618443-51-9) represents a uniquely heavily halogenated derivative within this class. The strategic placement of four chlorine atoms—two on the fused benzene ring and two on the N3-benzyl substituent—dramatically alters its physicochemical profile, enhancing lipophilicity, metabolic stability, and the potential for strong halogen bonding within hydrophobic protein pockets.

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the systematic deconvolution and validation of therapeutic targets for this specific compound. Based on structural homology and historical screening data of structurally adjacent analogs, our primary hypotheses center on Soluble Epoxide Hydrolase (sEH) and Epidermal Growth Factor Receptor (EGFR) as the highest-probability targets [2].

Structural Rationale & Predictive Target Space

Target identification begins with a rigorous analysis of the molecule's structural features and how they dictate protein-ligand interactions.

  • The Quinazolinone Core: This bicyclic system is a recognized bioisostere of the adenine ring of ATP. It readily inserts into the hinge region of the ATP-binding cleft in kinases (e.g., EGFR, VEGFR), establishing critical hydrogen bonds with the peptide backbone [1].

  • 6,8-Dichloro Substitutions: Halogenation at the 6- and 8-positions of the quinazolinone ring increases the electron-withdrawing effect, lowering the pKa of the core and enhancing membrane permeability. In kinase targets, these halogens often occupy the hydrophobic "selectivity pocket" adjacent to the ATP-binding site [2].

  • 3,4-Dichlorobenzyl Moiety: The N3-benzyl group provides a flexible, bulky, and highly hydrophobic appendage. In the context of sEH , this moiety is perfectly suited to plunge into the deep, L-shaped hydrophobic catalytic tunnel of the enzyme, mimicking the endogenous epoxyeicosatrienoic acid (EET) substrates.

MOA Drug 6,8-Dichloro-3-(3,4-dichlorobenzyl) -4(3H)-quinazolinone sEH Soluble Epoxide Hydrolase (sEH) Drug->sEH Inhibits EGFR EGFR Tyrosine Kinase Drug->EGFR Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolyzes PI3K PI3K / AKT Pathway EGFR->PI3K Activates EETs Epoxyeicosatrienoic Acids (EETs) EETs->sEH Substrate Inflam Inflammation & Pain EETs->Inflam Suppresses DHETs->Inflam Promotes Tumor Tumor Proliferation PI3K->Tumor Promotes

Fig 1: Dual-pathway modulation via sEH and EGFR inhibition.

Quantitative Target Validation Matrix

To avoid the pitfalls of false positives (e.g., PAINS or non-specific aggregators), target validation must be quantitative and orthogonal. The table below summarizes the required assays, expected thresholds for a "validated hit," and the reference standards used to calibrate the self-validating system.

Target ClassSpecific TargetPrimary Biochemical AssayOrthogonal Biophysical AssayTarget IC₅₀ / K_D ThresholdReference Standard
Hydrolase sEHFluorometric (PHOME substrate)SPR / CETSA< 50 nMt-AUCB
Kinase EGFR (WT/Mutant)ADP-Glo™ Kinase AssayWestern Blot (p-EGFR)< 100 nMGefitinib
Topoisomerase Top1DNA Relaxation AssayFlow Cytometry (Cell Cycle)< 500 nMCamptothecin
Cyclooxygenase COX-2PGE2 EIA KitWhole Blood Assay< 1 μMCelecoxib

Experimental Workflows & Methodologies

To establish a self-validating experimental pipeline, we employ a two-phase approach: primary biochemical screening followed by biophysical target engagement in live cells.

G cluster_0 Phase 1: In Silico & Biochemical cluster_1 Phase 2: Biophysical Validation C 6,8-Dichloro-3-(3,4-dichlorobenzyl) -4(3H)-quinazolinone Dock Molecular Docking (sEH & EGFR) C->Dock Enz Enzymatic Profiling (Fluorometric/Kinase Assays) Dock->Enz SPR Surface Plasmon Resonance (Binding Kinetics) Enz->SPR CETSA CETSA (Cellular Target Engagement) Enz->CETSA Pheno Phenotypic Readouts (Anti-inflammatory/Cytotoxicity) SPR->Pheno CETSA->Pheno Lead Validated Therapeutic Target Pheno->Lead

Fig 2: Target deconvolution workflow for halogenated quinazolinones.

Protocol 1: High-Throughput sEH Fluorometric Inhibitor Screening

Causality & Rationale: This assay utilizes PHOME (3-phenylcyanooxirane-2-carboxylic acid) as a surrogate substrate. When sEH hydrolyzes the epoxide ring of PHOME, it undergoes intramolecular cyclization to release 6-methoxy-2-naphthaldehyde, a highly fluorescent product. This allows for real-time kinetic monitoring. The pre-incubation step is critical because highly lipophilic, halogenated compounds often exhibit slow-binding kinetics due to the time required to displace water molecules from the deep catalytic cleft.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific adherence of the highly hydrophobic quinazolinone to the microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone in DMSO. Transfer 1 μL of each concentration to a black 96-well microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 89 μL of recombinant human sEH (hsEH) diluted in assay buffer (final concentration ~1 nM) to the wells.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the establishment of the enzyme-inhibitor complex.

  • Reaction Initiation: Add 10 μL of PHOME substrate (final concentration 50 μM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately read the fluorescence (Excitation: 330 nm, Emission: 465 nm) every 1 minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the progress curve. Normalize to the DMSO control and use non-linear regression (four-parameter logistic equation) to determine the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: While biochemical assays prove a compound can inhibit an enzyme, they do not prove it does so in a physiological environment. CETSA bridges this gap. When a ligand binds to a protein, the thermodynamic stability of the protein increases. By heating intact cells, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble at higher temperatures. This confirms that the compound successfully penetrates the cell membrane and engages the target (e.g., EGFR or sEH) without being sequestered by off-target lipids.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture A549 cells (which express both sEH and EGFR) to 80% confluence in T-75 flasks. Treat the cells with 10 μM of the quinazolinone compound or 0.1% DMSO (vehicle control) for 1 hour at 37°C in a CO₂ incubator.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes (50 μL per tube) for both the treated and control groups.

  • Thermal Profiling: Place the PCR tubes in a thermal cycler. Subject each tube to a specific temperature across a gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C) for exactly 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 min, then a 25°C water bath for 2 mins).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully transfer the soluble supernatant to new tubes. Analyze the soluble fraction via Western Blot using specific antibodies against sEH and EGFR.

  • Interpretation: Plot the band intensities against temperature to generate a melt curve. A rightward shift in the melting temperature (ΔTm > 2°C) in the compound-treated group compared to the DMSO control confirms direct intracellular target engagement.

Conclusion & Next Steps

The identification of therapeutic targets for highly halogenated scaffolds like 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone requires a multi-tiered approach. By leveraging the compound's structural propensity for ATP-mimicry and deep hydrophobic pocket insertion, researchers can streamline screening efforts toward kinases (EGFR) and hydrolases (sEH). If the protocols outlined above yield IC₅₀ values < 100 nM and positive CETSA shifts, the next phase of development should focus on in vivo pharmacokinetic profiling and structure-activity relationship (SAR) optimization to tune selectivity between the dual targets.

References

  • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source: National Center for Biotechnology Information (NCBI) - PubMed Central (PMC) URL: [Link]

  • Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: National Center for Biotechnology Information (NCBI) - PubMed Central (PMC) URL: [Link]

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: Arkivoc Journal URL: [Link]

  • Title: 6,8-DICHLORO-3-(3,4-DICHLOROBENZYL)-4(3H)-QUINAZOLINONE - Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

Exploratory

Pharmacophore Modeling of 3-(3,4-Dichlorobenzyl)quinazolin-4(3H)-ones: A Structural Paradigm for Selective PDE7 Inhibition

Executive Summary The 3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. While quinazolinone derivatives exhibit a broad spectrum of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. While quinazolinone derivatives exhibit a broad spectrum of biological activities—ranging from urease inhibition[1] to antiviral properties[2]—their most profound therapeutic potential lies in their application as highly selective Phosphodiesterase 7 (PDE7) inhibitors[3]. This in-depth technical guide explores the pharmacophore modeling of this specific scaffold, detailing the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental protocols required to develop potent PDE7 inhibitors for neuroinflammatory and neurological disorders.

Mechanistic Rationale & Target Biology

The Role of PDE7 in Neuroinflammation

Phosphodiesterase 7 (PDE7) is a high-affinity, cAMP-specific enzyme predominantly expressed in immune cells (T-lymphocytes) and pro-inflammatory cells within the central nervous system, such as microglia[4]. Unlike PDE4, which is ubiquitous and associated with severe emetic side effects when inhibited, PDE7 offers a highly targeted approach to immunomodulation[5].

Inhibiting PDE7 prevents the hydrolysis of cyclic AMP (cAMP). The resulting elevation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP response element-binding protein (CREB), driving anti-inflammatory gene expression, while simultaneously inhibiting the NF-κB pathway, thereby suppressing the release of pro-inflammatory cytokines like TNF-α[4].

Structural Causality of the Scaffold

The efficacy of 3-(3,4-dichlorobenzyl)quinazolin-4(3H)-ones as PDE7 inhibitors is not coincidental; it is driven by precise stereoelectronic complementarity[3]:

  • The Quinazolin-4(3H)-one Core : This bicyclic system acts as a bioisostere for the purine ring of cAMP. It anchors the molecule in the catalytic pocket via critical hydrogen bonds with conserved glutamine residues (e.g., Gln413).

  • The 3,4-Dichlorobenzyl Moiety : The PDE7 active site contains a unique, narrow hydrophobic sub-pocket that is less accessible in other PDE families. The 3,4-dichloro substitution provides optimal steric bulk and lipophilicity, driving high selectivity over PDE4 and PDE8[3].

PDE7_Pathway Stimulus Pro-inflammatory Stimulus (TNF-α, Stress) PDE7 PDE7 Enzyme (Target) Stimulus->PDE7 Upregulates cAMP cAMP Pool (Intracellular) PDE7->cAMP Hydrolyzes to AMP PKA Protein Kinase A (Activation) cAMP->PKA Activates CREB CREB Pathway (Anti-inflammatory) PKA->CREB Phosphorylates NFkB NF-κB Pathway (Pro-inflammatory) PKA->NFkB Inhibits Inhibitor 3-(3,4-dichlorobenzyl) quinazolin-4(3H)-one Inhibitor->PDE7 Inhibits

Fig 1: PDE7 signaling pathway and the immunomodulatory effect of quinazolinone-based inhibition.

Pharmacophore Modeling & Data Presentation

A robust pharmacophore model translates the 3D spatial arrangement of the 3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one scaffold into a set of distinct chemical features required for target engagement.

Table 1: Pharmacophore Features and Target Interactions

Structural MoietyPharmacophore FeatureTarget Interaction (PDE7A)Causality / RationaleQuinazolinone C4=OHydrogen Bond Acceptor (HBA)Gln413 (Bidentate)Mimics the cyclic phosphate oxygen of cAMP, anchoring the core.Quinazolinone N1/N3Hydrogen Bond Donor/AcceptorConserved Water NetworkStabilizes the ligand in the hydrophilic sub-pocket.Quinazolinone CoreAromatic Ring (AR)Phe384 ( π π stacking)Provides rigid planarity, orienting the benzyl group precisely.3,4-DichlorobenzylHydrophobic (HYD) / Halogen BondIle412, Val380, Tyr205Fills the hydrophobic selectivity pocket; Cl atoms enhance residence time.

Table 2: Comparative Structure-Activity Relationship (SAR)

To understand the necessity of the 3,4-dichloro substitution, we compare it against other derivatives. The data below illustrates how alterations to the hydrophobic tail dictate both potency and selectivity[3],[4].

Compound Substitution (R-group)PDE7A IC 50​ (nM)Selectivity Index (vs PDE4)Structural Implication
Unsubstituted Benzyl 1,2501.5Lacks sufficient hydrophobic bulk to fully occupy the selectivity pocket.
4-Chlorobenzyl 3408.2Single halogen improves hydrophobic contact but leaves void space.
3,4-Dichlorobenzyl 45>50Optimal steric fill; meta/para chlorines maximize van der Waals interactions.
3,4-Dimethoxybenzyl 8903.1Steric clash and unfavorable desolvation penalty in the hydrophobic pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires self-validating systems. Below are the definitive protocols for computational modeling and in vitro validation.

Protocol A: Pharmacophore Generation & Molecular Dynamics (MD)

Causality Focus: Rigid docking often fails for PDE enzymes due to the high flexibility of the active site loop (residues 375-390). This protocol utilizes Induced Fit Docking (IFD) and MD to account for protein plasticity.

  • Ligand Preparation : Generate 3D conformers of the 3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one library using an energy minimization force field (e.g., OPLS4). Retain conformers within a 5 kcal/mol energy window to ensure biological relevance.

  • Feature Extraction : Map the HBA, AR, and HYD features (as defined in Table 1) using a pharmacophore elucidation tool.

  • Model Validation (Self-Validation Step) : Screen the generated pharmacophore against a decoy dataset (e.g., DUD-E). Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). Validation Criterion : An AUC > 0.85 confirms the model successfully discriminates true active quinazolinones from chemically similar but inactive decoys.

  • Induced Fit Docking (IFD) : Dock the validated hits into the PDE7A crystal structure (e.g., PDB: 1ZKL). Allow side chains within 5 Å of the ligand to undergo conformational sampling.

  • 100 ns MD Simulation : Solvate the complex in an explicit TIP3P water box. Run a 100 ns simulation. Causality: This step is critical to verify that the halogen bonds formed by the 3,4-dichloro moiety are thermodynamically stable over time and not artifacts of the docking algorithm[5].

Workflow Prep Ligand Preparation (3D Conformer Generation) Extract Pharmacophore Extraction (HBA, HBD, HYD, AR) Prep->Extract Validate Model Validation (Decoy Dataset & ROC-AUC) Extract->Validate VS Virtual Screening (Database Filtering) Validate->VS Docking Induced Fit Docking (PDE7 Active Site) VS->Docking MD MD Simulation (100ns) (RMSD/RMSF Analysis) Docking->MD

Fig 2: Step-by-step pharmacophore modeling and virtual screening workflow for PDE7 inhibitors.

Protocol B: In Vitro TR-FRET PDE7A Inhibition Assay

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining extreme sensitivity for cAMP quantification.

  • Reagent Preparation : Prepare recombinant human PDE7A enzyme, 50 nM cAMP substrate, and Eu-cryptate-labeled anti-cAMP antibody in an assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Compound Titration : Serially dilute the 3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one derivatives from 10 µM to 0.1 nM in DMSO (final DMSO concentration 1%).

  • Incubation : Add the enzyme and compound to a 384-well plate. Incubate for 15 minutes at room temperature to allow compound binding, followed by the addition of cAMP. Incubate for 1 hour. Causality: The 1-hour incubation ensures the enzyme kinetics reach a steady state, preventing false-positive IC 50​ shifts.

  • Detection & Self-Validation : Add the TR-FRET detection reagents. Read the plate at 665 nm and 620 nm.

    • Self-Validation System : Calculate the Z'-factor using 1% DMSO as the negative control (0% inhibition) and 10 µM BRL-50481 as the positive control (100% inhibition)[4].

    • Validation Criterion : The assay is only considered valid if the Z′≥0.6 , proving the signal-to-noise ratio is sufficient to accurately rank the quinazolinone derivatives.

References

  • CA2756645A1 - Therapeutic uses of quinazolinedione derivatives Source: Google Patents URL
  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors Source: Frontiers in Chemistry URL:[Link]

  • Synthesis and Urease Inhibition Studies of Some New Quinazolinones Source: ResearchGate URL:[Link]

  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors (PMC) Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • A combined in vitro and in silico approach of thiadiazole based Schiff base derivatives as multipotent inhibitor Source: ResearchGate URL:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of 6,8-Dichloroquinazolinone Compounds

Introduction: The Quinazolinone Scaffold and the Rationale for Cytotoxicity Screening The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazolinone Scaffold and the Rationale for Cytotoxicity Screening

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] This versatile bicyclic system allows for precise chemical modifications, enabling the modulation of various cellular pathways.[2] Historically, quinazoline derivatives have been successfully developed into FDA-approved drugs for various therapeutic areas, including oncology, with notable examples like Gefitinib and Erlotinib acting as potent anticancer agents.[1]

The specific substitution pattern on the quinazolinone ring dramatically influences its pharmacological profile. The presence of halogen atoms, particularly at the 6 and 8 positions, has been shown to enhance the cytotoxic and antimicrobial activities of these compounds.[1][3] This guide focuses on 6,8-dichloroquinazolinone derivatives, a class of compounds with significant potential for development as novel therapeutic agents.

The critical first step in evaluating any new compound for potential anticancer applications is a preliminary cytotoxicity screening.[4][5] This process provides essential data on a compound's potency and its selectivity towards cancer cells versus non-cancerous cells.[6] It serves as a foundational filter, allowing researchers to "fail fast" and prioritize compounds with the most promising therapeutic window for further, more intensive investigation.[5] This document provides a comprehensive framework for designing and executing a robust preliminary cytotoxicity screen tailored for 6,8-dichloroquinazolinone compounds.

Pillar 1: Strategic Experimental Design

A successful cytotoxicity screen is built on a foundation of logical and well-justified experimental choices. The goal is not merely to generate data, but to produce reliable, interpretable results that confidently guide the next steps in the drug discovery pipeline.

The Principle of Causality in Cell Line Selection

The choice of cell lines is paramount and directly influences the relevance of the screening data. A thoughtfully assembled panel should be used to assess both potency and selectivity.[4][5]

  • Cancer Cell Panel: It is advisable to include cell lines from diverse cancer types to identify broad-spectrum activity or tissue-specific sensitivities.[7] For a preliminary screen, a panel could include:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line, often used as a standard for hormone-dependent breast cancer studies.[6][7]

    • A549: A human lung carcinoma cell line, representing a common and often aggressive cancer type.[7]

    • HepG2: A human hepatocellular carcinoma cell line, useful for assessing activity against liver cancer.[4]

    • HCT116: A human colorectal carcinoma cell line, representing another prevalent cancer.[3]

  • Non-Cancerous Control: To establish a therapeutic index, it is crucial to test the compounds against a non-cancerous cell line.[6]

    • HEK-293: A human embryonic kidney cell line, commonly used as a general model for cytotoxicity in normal cells.[6][8]

The rationale here is to create a comparative dataset. A compound that is highly toxic to all cell lines, including HEK-293, may be a general cytotoxin with limited therapeutic potential. Conversely, a compound that shows high potency against the cancer panel but significantly lower toxicity towards HEK-293 is a prime candidate for further development due to its favorable selectivity index.[6]

Assay Selection: A Multi-Faceted Approach to Measuring Cell Death

No single assay can capture the full picture of cytotoxicity. Different assays measure different cellular events that occur during cell death.[9][10] For a robust preliminary screen, employing at least two assays based on different principles is a self-validating strategy.

  • Metabolic Activity Assay (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing cell viability.[8][9] It is a colorimetric assay that measures the activity of mitochondrial reductase enzymes.[10] Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[10] Its widespread use, cost-effectiveness, and reliability make it an excellent primary screening tool.[6]

  • Membrane Integrity Assay (LDH): The Lactate Dehydrogenase (LDH) assay measures the integrity of the plasma membrane.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[10][11] Measuring the LDH activity in the supernatant provides a quantitative measure of cell lysis.

Pillar 2: Self-Validating Experimental Protocols

The trustworthiness of experimental data hinges on meticulous execution and the inclusion of appropriate controls. The following protocols are designed to be robust and reproducible.

General Workflow for In Vitro Cytotoxicity Screening

The overall process follows a logical sequence from cell preparation to data analysis. This workflow ensures consistency and minimizes variability.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis a Maintain & Culture Selected Cell Lines b Compound Preparation: Stock Solution (DMSO) & Serial Dilutions c Cell Seeding (96-well plates) b->c d Compound Treatment (24-72h Incubation) c->d e Perform Cytotoxicity Assays (e.g., MTT & LDH) d->e f Measure Absorbance (Plate Reader) e->f g Data Processing: % Viability Calculation f->g h IC50 Determination (Dose-Response Curve) g->h

Caption: General Workflow for In Vitro Toxicity Screening.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing the MTT assay.

  • Cell Seeding:

    • Harvest log-phase cells and determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[5]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each 6,8-dichloroquinazolinone compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or the vehicle control (DMSO at the same final concentration). Include "cells-only" (untreated) and "medium-only" (blank) controls.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).[4]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C, protected from light.[4] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • After the incubation, carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[4] Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis: From Raw Absorbance to IC50

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency.[4][14] It represents the concentration required to inhibit cell growth or viability by 50%.

  • Calculate Percentage Viability:

    • First, subtract the average absorbance of the "medium-only" (blank) wells from all other readings.

    • The viability of cells in each treated well is expressed as a percentage relative to the untreated control cells.

    • Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

  • Determine the IC50 Value:

    • Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[14][15]

    • The IC50 is the concentration that corresponds to 50% viability on the fitted curve.[14] This analysis is readily performed using software such as GraphPad Prism or specialized online calculators.[14][16]

Pillar 3: Data Presentation and Mechanistic Implications

Clear presentation of data is crucial for interpretation and comparison. The results from the preliminary screen can also provide early clues into the compound's potential mechanism of action.

Quantitative Data Summary

Summarize the calculated IC50 values in a structured table. This format allows for an at-a-glance comparison of potency and selectivity across the cell line panel.

Compound IDChemical StructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116IC50 (µM) vs. HEK-293Selectivity Index (SI)*
DCQ-1 [Structure]8.412.110.5> 100> 11.9
DCQ-2 [Structure]22.535.829.1> 100> 4.4
Gefitinib [Structure]9.715.311.285.68.8

*Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells (using the most sensitive cancer cell line). A higher SI value indicates greater selectivity for cancer cells.

Potential Mechanistic Insights

The results of a cytotoxicity screen can hint at the underlying mechanism of cell death. Quinazolinone derivatives have been reported to induce cell death through various pathways, including apoptosis.[2][17]

G compound 6,8-Dichloroquinazolinone Compound stress Cellular Stress (e.g., DNA Damage, ER Stress) compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family caspase_act Caspase Cascade Activation bcl2_family->caspase_act apoptosis Apoptosis (Programmed Cell Death) caspase_act->apoptosis viability ↓ Cell Viability (Measured by MTT/LDH) apoptosis->viability

Caption: A potential pathway from cytotoxic insult to apoptosis.

If a compound induces apoptosis, one would expect to see a decrease in mitochondrial function (MTT assay) followed by a later increase in membrane permeability (LDH assay). While this preliminary screen does not confirm the mechanism, it provides a rationale for follow-up studies, such as Annexin V/PI staining for apoptosis, cell cycle analysis, or target-based assays like kinase inhibition panels.[3][4]

Conclusion

This guide outlines a robust, logical, and scientifically sound framework for the preliminary cytotoxicity screening of novel 6,8-dichloroquinazolinone compounds. By employing a strategic panel of cell lines, utilizing complementary assay methodologies, and adhering to rigorous data analysis standards, researchers can confidently identify lead candidates for the next phase of drug development. The emphasis on understanding the causality behind each experimental step ensures that the generated data is not only accurate but also maximally informative, accelerating the journey from compound synthesis to potential clinical application.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Omair, M. A. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(4), 315. [Link]

  • Li, J., Yang, Y., Wang, L., Liu, Q., & Yang, Y. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine. [Link]

  • Feyzian, M., Zare, M., & Hassanzadeh, F. (2021). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 16(6), 614. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6614. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Cytion. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Howard, M. A., et al. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Cell. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

  • Dojindo Molecular Technologies. (n.d.). Introduction to Cell Proliferation/Cytotoxicity Assays. Dojindo Molecular Technologies. [Link]

  • Saez-Rodriguez, J. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Wellcome Sanger Institute. [Link]

  • Thakkar, D., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology. [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc.. [Link]

  • ResearchGate. (2014). How to calculate IC50 values for Cytotoxicity assay?. ResearchGate. [Link]

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • El-Sayed, N. N. E., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]

  • Zhang, Q., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. ChemMedChem. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Recent advances in the biological activity of quinazoline. ijpca.com. [Link]

  • Journal of the Indian Chemical Society. (n.d.). Synthesis and biological evaluation of quinoline-quinazolinones for antimicrobial and antileishmanial potential. indianchemicalsociety.com. [Link]

  • MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Regioselective Alkylation Protocol for 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 618443-51-9 Introduction & Scientific Rationale The 4(3H)-quinazolinone core is a privileged pharmacophore in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 618443-51-9

Introduction & Scientific Rationale

The 4(3H)-quinazolinone core is a privileged pharmacophore in drug discovery, frequently utilized as a foundational scaffold for developing antimicrobial, anti-inflammatory, and antineoplastic agents . The synthesis of highly functionalized derivatives, such as 6,8-dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone , requires precise control over cyclization and subsequent functionalization. This application note details a robust, two-step synthetic methodology that ensures high yields and strict regiocontrol during the N-alkylation phase.

Mechanistic Insights & Causality

To ensure reproducibility and scientific integrity, it is critical to understand the thermodynamic and kinetic drivers of each synthetic step:

  • Step 1: Niementowski Cyclocondensation: The construction of the quinazolinone core is achieved via the Niementowski reaction. Formamide serves a dual purpose as both the solvent and the C2-carbon synthon. The reaction requires high thermal energy (typically 150 °C) to drive the initial amidation of 3,5-dichloroanthranilic acid, followed by intramolecular cyclization via an o-amidine intermediate and the subsequent elimination of water .

  • Step 2: Regioselective N-Alkylation: Quinazolin-4(3H)-ones exhibit lactam-lactim tautomerism, presenting two competing nucleophilic sites (N3 and O4). To achieve exclusive N-alkylation, the protocol utilizes a mild inorganic base (K₂CO₃) in a polar aprotic solvent (DMF). This solid-liquid two-phase system thermodynamically favors the softer nitrogen nucleophile, directing the S_N2 attack onto the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride, thereby suppressing the formation of the unwanted O-alkylated imidate by-product .

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the two-step workflow.

Reaction PhaseStarting MaterialsReagents & SolventsConditionsRegioselectivityExpected Yield
1. Cyclocondensation 3,5-Dichloroanthranilic acidFormamide (neat)150 °C, 6 hN/A75–85%
2. N-Alkylation 6,8-Dichloroquinazolin-4(3H)-one3,4-Dichlorobenzyl chloride, K₂CO₃, DMF100 °C, 3 h>95% N3-alkylation80–85%

Experimental Protocol

Step 1: Synthesis of the Intermediate Core (6,8-Dichloroquinazolin-4(3H)-one)
  • Preparation: Charge a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3,5-dichloroanthranilic acid (1.0 equiv, e.g., 10 mmol).

  • Reagent Addition: Add formamide (excess, ~10 mL/g of starting material) to the flask. Ensure the solid is fully suspended.

  • Cyclization: Heat the reaction mixture to 150 °C in an oil bath under continuous stirring for 6 hours.

  • Work-up: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual formamide.

  • Purification: Dry the crude solid under vacuum and recrystallize from ethanol to afford pure 6,8-dichloroquinazolin-4(3H)-one.

Step 2: Synthesis of the Target Compound
  • Deprotonation: In a dry, inert-gas flushed reaction vessel, dissolve the purified 6,8-dichloroquinazolin-4(3H)-one (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Dropwise add 3,4-dichlorobenzyl chloride (1.1 equiv) to the mixture.

  • Heating: Heat the reaction to 100 °C and maintain stirring for 3 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) until the starting material is fully consumed.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into crushed ice/water. Extract the aqueous phase with ethyl acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to yield the final product.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the protocol must be validated against the following analytical benchmarks:

  • ¹H NMR (DMSO-d6 or CDCl₃): The success of the regioselective N-alkylation is confirmed by the disappearance of the broad N-H peak (~12.0 ppm) present in the intermediate, and the appearance of a distinct singlet integrating to 2 protons at ~5.20–5.40 ppm , corresponding to the benzylic CH₂ group attached to the N3 position.

  • LC-MS: Confirm the molecular weight (Exact Mass: ~395.94 g/mol ). The mass spectrum must display a characteristic isotopic pattern (M, M+2, M+4, M+6, M+8) indicative of a molecule containing four chlorine atoms.

Synthetic Workflow Visualization

SyntheticWorkflow SM 3,5-Dichloroanthranilic Acid + Formamide Step1 Step 1: Niementowski Cyclocondensation 150 °C, 6 hours SM->Step1 Int Intermediate: 6,8-Dichloroquinazolin-4(3H)-one Step1->Int Cyclization & -H2O Step2 Step 2: Regioselective N-Alkylation 3,4-Dichlorobenzyl chloride, K2CO3, DMF Int->Step2 Target Target Compound: 6,8-Dichloro-3-(3,4-dichlorobenzyl) -4(3H)-quinazolinone Step2->Target SN2 Substitution

Figure 1: Two-step synthetic workflow for 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone.

References

  • Title: Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development Source: International Journal of Innovative Research in Technology (IJIRT) URL: [Link]

  • Title: Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles Source: Taylor & Francis URL: [Link]

  • Title: N- and / or O- Alkylation of Quinazolinone Derivatives Source: Juniper Publishers URL: [Link]

Application

Application Note: HPLC Method Development and Validation for CAS 618443-51-9

Abstract: This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of CAS 618443-51-9 (6,8-Dichloro-3-(3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of CAS 618443-51-9 (6,8-Dichloro-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one). Designed for researchers and drug development professionals, this guide synthesizes physicochemical profiling with chromatographic causality to deliver a robust, self-validating analytical protocol compliant with global regulatory standards.

Analyte Profiling & Mechanistic Rationale

Understanding the molecular architecture of CAS 618443-51-9 is the foundation of rational method development.

  • Hydrophobicity & Retention: The molecule features a rigid quinazolinone core flanked by four chlorine atoms and a dichlorobenzyl moiety. This extreme lipophilicity (estimated LogP > 4.5) dictates the need for a highly retentive stationary phase and a strong organic elution gradient to prevent excessive retention times.

  • Spectroscopic Properties: The extended π -conjugation of the quinazolinone ring provides excellent UV detectability. According to [1], the chromophore exhibits strong π−π∗ transitions in the 210–285 nm range and n−π∗ transitions around 285–320 nm. We select 224 nm as the primary detection wavelength to maximize the signal-to-noise (S/N) ratio.

  • Ionization Dynamics: The nitrogen atoms within the quinazolinone system are weakly basic but heavily delocalized by the adjacent carbonyl group. Consequently, the molecule remains predominantly un-ionized across standard HPLC pH ranges (pH 2.0 – 8.0).

Method Development Strategy

A robust method must be built on causality—understanding why specific parameters are chosen ensures long-term reproducibility.

  • Stationary Phase: A fully endcapped, high-purity silica C18 column is selected. The double-endcapping is critical; unreacted silanols on the silica surface can cause secondary interactions with the weakly basic nitrogens of the analyte, leading to severe peak tailing.

  • Mobile Phase Selection: Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity and higher elution strength, which is necessary to elute this bulky, halogenated compound efficiently. The addition of 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic phases acts as a silanol suppressor, ensuring sharp, symmetrical peaks.

  • Gradient Design: An initial hold at 50% organic modifier prevents premature elution, followed by a steep ramp to 90% ACN to elute the lipophilic target and wash strongly retained hydrophobic impurities from the column.

MethodDev Analyte Analyte Profiling CAS 618443-51-9 Col Column Selection Endcapped C18 Analyte->Col MP Mobile Phase Water/ACN + 0.1% TFA Col->MP Det UV Optimization 224 nm (π-π* max) MP->Det Final Final HPLC Protocol Det->Final

Logical workflow for RP-HPLC method development of highly lipophilic quinazolinones.

Optimized Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (LC-MS Grade)

  • CAS 618443-51-9 Reference Standard

  • Dimethyl Sulfoxide (DMSO, Analytical Grade)

Step-by-Step Sample Preparation
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of CAS 618443-51-9 into a 10 mL volumetric flask. Dissolve in 5.0 mL of DMSO. Expert Insight: DMSO is required to break the crystal lattice of the highly hydrophobic powder. Sonicate for 5 minutes until fully dissolved, then make up to volume with ACN.

  • Working Standard Solution (50 µg/mL): Transfer 0.5 mL of the primary stock into a 10 mL volumetric flask. Dilute to volume with 50:50 Water:ACN. Expert Insight: Diluting the final sample in the initial mobile phase composition is critical. Injecting a 100% organic stock into a 50% aqueous mobile phase causes a "solvent mismatch," leading to band broadening and distorted peak shapes at the column head.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. PTFE is specifically chosen to prevent the non-specific hydrophobic binding often seen with nylon filters.

Chromatographic Conditions
ParameterOptimized ConditionMechanistic Rationale
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)High surface area and double-endcapping for hydrophobic, halogenated compounds.
Mobile Phase A 0.1% TFA in Milli-Q WaterTFA suppresses residual silanols, ensuring sharp peak symmetry ( Tf​≤1.5 ).
Mobile Phase B 0.1% TFA in AcetonitrileACN provides the necessary elution strength for the lipophilic analyte.
Elution Mode Gradient: 0-2 min (50% B), 2-8 min (50-90% B), 8-10 min (90% B)Focuses the band and efficiently elutes strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing resolution and run time.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol 5 µLSmall volume minimizes solvent mismatch effects and prevents column overload.
Detection (UV) 224 nm (Primary), 280 nm (Secondary)Captures maximum absorbance from π−π∗ and n−π∗ quinazolinone transitions.

Method Validation Framework

To ensure the method is a self-validating, trustworthy system, it must be validated according to the latest [2].

Validation SST System Suitability (N > 2000, Tf ≤ 1.5) Spec Specificity (Rs > 1.5) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec

Sequential ICH Q2(R2) analytical method validation workflow.

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability 5 replicate injections of 50 µg/mL standard prior to any run.%RSD ≤2.0% , Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) >2000 .
Specificity Inject Blank, Placebo, and Standard. Stress testing (acid, base, peroxide, heat).No interfering peaks at analyte tR​ ; Peak purity index >0.990 (via DAD).
Linearity 5 concentration levels (e.g., 25, 40, 50, 60, 75 µg/mL), injected in triplicate.Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike placebo at 80%, 100%, and 120% of target concentration (n=3 per level).Mean recovery between 98.0% and 102.0% across all levels.
Precision Repeatability: 6 independent sample preparations at 100% level.%RSD of assay ≤2.0% .
LOD / LOQ Signal-to-Noise (S/N) evaluation from serial dilutions of the standard.S/N ≥3 (LOD); S/N ≥10 (LOQ) with precision RSD ≤5.0% .
Robustness Deliberate variations: Temp ( ±5 °C), Flow ( ±0.1 mL/min), Organic modifier ( ±2% ).System suitability criteria must remain fulfilled under all variant conditions.

Troubleshooting & Self-Validating Checks

A robust method anticipates failure modes. If System Suitability Testing (SST) fails prior to a sample sequence, do not proceed. Consult the following diagnostic logic to restore system integrity:

Troubleshooting Issue SST Failure: Peak Tailing (Tf > 1.5) or Splitting Check1 Check 1: Solvent Mismatch? (Is injection solvent >50% organic?) Issue->Check1 Fix1 Resolution: Dilute sample further with aqueous mobile phase Check1->Fix1 Yes Check2 Check 2: Secondary Interactions? (Silanol activity on column) Check1->Check2 No Fix2 Resolution: Ensure 0.1% TFA is fresh or replace aging C18 column Check2->Fix2 Yes

Diagnostic logic tree for resolving common peak shape anomalies during SST.

References

  • Title: Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Method

Application Notes &amp; Protocols: Formulation Strategies for Hydrophobic Quinazolinones in Animal Models

Objective: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and preparing appropriate formulations for hydrophobic quinazolinone-based active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Your Senior Application Scientist

Objective: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and preparing appropriate formulations for hydrophobic quinazolinone-based active pharmaceutical ingredients (APIs) for in vivo evaluation in animal models. The focus is on practical strategies to overcome poor aqueous solubility, a common hurdle that can impede preclinical assessment and lead to inaccurate pharmacokinetic and toxicological data.

Introduction: The Quinazolinone Challenge

Quinazolinones represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. However, their often-high lipophilicity and crystalline nature result in poor aqueous solubility. This "brick-dust" characteristic presents a significant challenge for in vivo studies, as inadequate dissolution in the gastrointestinal tract or precipitation upon injection can lead to low and erratic bioavailability, making it difficult to establish clear dose-response relationships.[1][2]

The primary goal of preclinical formulation development is to ensure that the compound can be delivered to the animal in a manner that allows for sufficient systemic exposure to assess its efficacy and safety.[3] This guide will walk through a logical, science-driven process for formulating these challenging molecules, from initial characterization to detailed preparation protocols.

Chapter 1: Pre-formulation Assessment - The Cornerstone of Strategy

Before any formulation work begins, a thorough understanding of the API's physicochemical properties is paramount.[4] This initial characterization is not merely a data-gathering exercise; it provides the critical insights needed to select the most promising formulation strategy, saving significant time and resources.[5]

Essential Physicochemical Characterization

A solid and thorough investigation into the physical and chemical properties of an API is a primary step for quality control.[4] Key parameters to assess include:

  • Aqueous Solubility: Determined at various physiological pH levels (e.g., 1.2, 4.5, 6.8) to understand how the compound will behave in different segments of the gastrointestinal tract.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) are crucial indicators of a molecule's lipophilicity. A high LogP (typically > 3) often suggests that lipid-based formulations may be a suitable approach.[6]

  • Solid-State Properties: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to determine the crystallinity and identify any polymorphs.[7][8] Amorphous forms are generally more soluble but can be less stable.

  • Chemical Stability: Forced degradation studies, exposing the API to heat, light, oxidation, and a range of pH values, help identify potential stability issues that could compromise the integrity of the formulation.[9][10]

The "Why" Behind the Data

Understanding these properties allows for an informed decision-making process. For example:

  • An API with high lipophilicity and a high melting point (a "brick-dust" molecule) may be a poor candidate for a simple co-solvent system due to the risk of precipitation upon dilution in aqueous bodily fluids.[11]

  • Conversely, a highly lipophilic ("grease-ball") molecule may be an excellent candidate for a Self-Emulsifying Drug Delivery System (SEDDS), which leverages lipids to enhance solubility and absorption.[11]

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Execution & In Vivo Study API Quinazolinone API Char Physicochemical Characterization (Solubility, LogP, DSC, XRPD) API->Char Decision Decision Matrix: Route, Dose, PK Target Char->Decision Strategy1 Co-Solvent System Decision->Strategy1 Low Dose / IV Strategy2 Lipid-Based (SEDDS) Decision->Strategy2 High LogP / Oral Strategy3 Nanosuspension Decision->Strategy3 High M.P. / Poor Sol. Formulate Formulation Preparation Strategy1->Formulate Strategy2->Formulate Strategy3->Formulate QC Quality Control (Appearance, Content, Size) Formulate->QC Dosing Animal Dosing (PO, IV, IP) QC->Dosing PK Pharmacokinetic Analysis Dosing->PK G cluster_1 GI Tract (Aqueous Environment) API Drug (Quinazolinone) Emulsion Fine Oil-in-Water Emulsion (Drug remains dissolved in oil droplets) API->Emulsion Spontaneous Emulsification Oil Oil Oil->Emulsion Spontaneous Emulsification Surf Surfactant Surf->Emulsion Spontaneous Emulsification CoSurf Co-surfactant CoSurf->Emulsion Spontaneous Emulsification Absorption Systemic Circulation Emulsion->Absorption Enhanced Absorption across Gut Wall

Figure 2: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Chapter 4: Essential Quality Control & Characterization

Before administration to animals, every batch of formulation must undergo quality control (QC) testing to ensure its safety, stability, and performance. [12]

QC Test Purpose Acceptance Criteria (Example) Applicable Formulation(s)
Visual Appearance To check for precipitation, crystallization, or phase separation. Clear solution, free of visible particulates. Homogenous emulsion. All
pH Measurement To ensure the formulation is within a physiologically tolerable range. pH 4.5 - 8.0 for parenteral routes. [13] Aqueous-based, Parenteral
Drug Content (Assay) To confirm the final drug concentration is accurate. 90% - 110% of the target concentration. All
Droplet/Particle Size To ensure proper emulsification or particle size reduction. SEDDS: < 500 nm; Nanosuspension: < 1000 nm (oral), < 200 nm (IV). SEDDS, Nanosuspensions

| Stability | To ensure the formulation remains stable for the duration of the study. [14]| No significant change in appearance, drug content, or particle size under storage conditions. | All |

Chapter 5: Bridging to In Vivo Studies

The best formulation is only useful if it is administered correctly and safely to the animal model.

  • Route of Administration: The choice of formulation is intrinsically linked to the route. IV formulations must be sterile and have a particle size that does not risk capillary blockade. [5]Oral gavage is a common and precise method for administering liquid formulations to rodents. [13]* Dose Volume: The volume administered must be kept to a minimum to avoid physiological distress. [15]Maximum recommended volumes vary by species and route. For example, for a 250g rat, the maximum recommended intraperitoneal (IP) injection volume is 5-10 mL, while for an IV bolus it is 0.5 mL. [13]* Excipient Safety: All excipients must be safe and well-tolerated in the chosen animal species at the administered dose. [16]It is crucial to consult literature and historical control data to confirm the safety of all inactive ingredients. [16]

Chapter 6: Troubleshooting Common Formulation Failures

ProblemPotential Cause(s)Recommended Solution(s)
Drug precipitates during preparation or upon dilution. Drug concentration exceeds the solubility limit of the vehicle. Poor choice of co-solvents.Lower the drug concentration. Screen for more effective co-solvents or surfactants. Consider a different formulation strategy (e.g., nanosuspension).
SEDDS formulation is cloudy or separates upon dilution. Incorrect ratio of oil:surfactant. Poor choice of excipients.Construct a pseudo-ternary phase diagram to identify the optimal emulsification region. Re-screen excipients for better compatibility and solubilizing power.
Nanosuspension particles aggregate over time. Insufficient amount or incorrect type of stabilizer. Electrostatic repulsion is too low.Increase the concentration of the stabilizer. Use a combination of steric and electrostatic stabilizers. Evaluate the zeta potential; a value of ±30 mV is generally desired for stability.
Poor in vivo exposure despite a "good" formulation. The formulation is not stable in the GI environment (e.g., pH-dependent precipitation). The drug is a substrate for efflux transporters.Test the formulation's stability in simulated gastric and intestinal fluids. Consider including efflux inhibitors (if mechanistically appropriate and ethically approved). Re-evaluate the formulation strategy.

References

  • Nanosuspension technologies for delivery of poorly soluble drugs. (2022, September 12). SciSpace. Retrieved from [Link]

  • Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. (2011, June 15). PubMed. Retrieved from [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Drug Discovery and Development. Retrieved from [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023, May 1). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Guidelines for the administration of substances to rodents. NTNU. Retrieved from [Link]

  • Nanosizing of a poorly soluble drug: technique optimization, factorial analysis, and pharmacokinetic study in healthy human volunteers. (2014, June 17). Dove Medical Press. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems. PMC - NIH. Retrieved from [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2023, September 15). ResearchGate. Retrieved from [Link]

  • Innovative Techniques For Quality Control And Stability Testing In Topical Formulations. (2024, July 23). Dow Development Labs. Retrieved from [Link]

  • Lipid based Vehicles and Lipid-based Excipients in Drug delivery. (2020, April 15). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. Pharma Times. Retrieved from [Link]

  • Self-Emulsifying Drug Delivery System (SEDDS). (2023, April 15). SciSpace. Retrieved from [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University. Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Retrieved from [Link]

  • Lipid Excipients and Formulation Development. Pharma Focus Asia. Retrieved from [Link]

  • Formulation of self-emulsifying drug delivery systems. (1997, April 14). Monash University. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. PMC. Retrieved from [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. Retrieved from [Link]

  • Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. Retrieved from [Link]

  • API Characterization. NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. African Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2025, January 5). MDPI. Retrieved from [Link]

  • IG035: Guideline on Administration of Substances to Laboratory Animals. University of Illinois. Retrieved from [Link]

  • Challenges in Drug Formulation: Solving Complex Problems. (2023, August 30). SciTechnol. Retrieved from [Link]

  • Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering. PMC. Retrieved from [Link]

  • Stability Studies: An Essential Step for Quality Management in Drug Development. (2023, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • Characterizing the Solvation Characteristics of Deep Eutectic Solvents Composed of Active Pharmaceutical Ingredients as a Hydrogen Bond Donor and/or Acceptor. (2022, February 21). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Stability Testing: Monitoring Biological Product Quality Over Time. (2021, March 9). BioProcess International. Retrieved from [Link]

  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (2023, May 5). LFA Machines. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]

  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023, November 9). MDPI. Retrieved from [Link]

  • Solvent/cosolvent free microemulsion and emulsion preconcentrate drug delivery systems. Google Patents.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC. Retrieved from [Link]

  • Overcoming Challenges in Early Phase Drug Product Development. (2025, May 6). Contract Pharma. Retrieved from [Link]

  • Stability Studies and Testing of Pharmaceuticals: An Overview. (2020, June 1). LCGC International. Retrieved from [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Retrieved from [Link]

  • Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract (Mangifera indic). (2024, June 30). Jurnal Sains Farmasi & Klinis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vivo Administration of GSK5182 (CAS 618443-51-9)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the In Vivo Potential of GSK5182, a Selective ERRγ Inverse Agonist GSK5182 (CAS 61844...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the In Vivo Potential of GSK5182, a Selective ERRγ Inverse Agonist

GSK5182 (CAS 618443-51-9) is a potent and selective, orally active inverse agonist of the Estrogen-Related Receptor gamma (ERRγ).[1][2] ERRγ, an orphan nuclear receptor, is constitutively active and plays a pivotal role in regulating cellular metabolism, including hepatic gluconeogenesis and mitochondrial biogenesis.[3] By binding to ERRγ, GSK5182 inhibits its transcriptional activity, making it a valuable tool for investigating the physiological and pathological roles of this receptor. Its potential therapeutic applications are being explored in various fields, including type 2 diabetes, osteoarthritis, and oncology.[4][5][6]

These application notes provide a comprehensive guide for researchers on the in vivo dosing and administration of GSK5182 in preclinical models, with a primary focus on murine studies. The protocols and recommendations herein are synthesized from peer-reviewed literature and established best practices to ensure scientific rigor and reproducibility.

Mechanism of Action: The Rationale for In Vivo Studies

GSK5182 functions by binding to the ligand-binding domain of ERRγ, which induces a conformational change that prevents the recruitment of coactivators, such as PGC-1α, thereby repressing the transcription of target genes.[7] For instance, in the context of metabolic disease, GSK5182 has been shown to suppress hepatic glucose production by inhibiting the gluconeogenesis pathway.[1][2] This targeted mechanism of action underscores the importance of carefully designed in vivo studies to evaluate its efficacy and pharmacodynamic effects in relevant disease models.

Pharmacokinetic and Toxicological Considerations

A thorough understanding of a compound's pharmacokinetic (PK) and toxicological profile is paramount for designing meaningful in vivo experiments.

Metabolism and Clearance

In vitro studies using human liver microsomes have shown that GSK5182 is metabolized via N-demethylation and hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP3A4.[8] Another metabolic pathway is the formation of GSK5182 N-oxide, facilitated by flavin-containing monooxygenases (FMO1 and FMO3).[8] This information is critical when considering potential drug-drug interactions in more complex preclinical or future clinical studies.

Toxicity Profile

While comprehensive toxicology studies and a definitive LD50 are not widely published in the public domain, several in vivo studies in mice have reported no overt signs of toxicity at efficacious doses. For example, daily intraperitoneal administration of 40 mg/kg for up to 30 days in mice did not result in observable adverse effects.[1][2] Similarly, studies investigating its role in osteoclast differentiation did not report cytotoxicity at effective concentrations.[9] Researchers should, however, always conduct preliminary dose-range-finding studies in their specific animal model and include comprehensive monitoring for any signs of toxicity, such as changes in body weight, behavior, and food/water intake.

In Vivo Dosing and Administration Protocols

The choice of administration route and vehicle is critical for ensuring consistent drug exposure and minimizing experimental variability. GSK5182 has been successfully administered in mice via intraperitoneal injection and oral gavage.

Recommended Dosing Regimens

The following table summarizes commonly used dosing regimens for GSK5182 in mouse models:

Animal Model Dose (mg/kg) Route of Administration Dosing Frequency Duration Therapeutic Area Reference
db/db mice40Intraperitoneal (i.p.)Daily30 daysType 2 Diabetes[1][2]
Diet-Induced Obesity (DIO) mice40Intraperitoneal (i.p.)Daily25 daysType 2 Diabetes[1][2]
C57BL/6J mice40Oral (p.o.)Daily-ER Stress Model[10]
C57BL/6J mice40Intraperitoneal (i.p.)Daily4 daysProtein Stability Study[7][11][12]
Formulation and Vehicle Selection

The poor aqueous solubility of GSK5182 necessitates the use of specific vehicle formulations to achieve a homogenous and stable solution or suspension for dosing.

Diagram of the Dosing Formulation Workflow

Caption: Workflow for the preparation of GSK5182 dosing solutions.

Protocol 1: Oral Gavage (p.o.) Administration

This protocol is suitable for studies requiring daily oral administration and leverages the reported oral activity of GSK5182.

Vehicle Composition:

  • 30% Polyethylene glycol 400 (PEG400) in sterile water.[10]

Step-by-Step Protocol:

  • Calculate the required amount of GSK5182: Based on the desired dose (e.g., 40 mg/kg) and the number and weight of the animals, calculate the total mass of GSK5182 needed.

  • Prepare the vehicle: Prepare the 30% PEG400 solution by mixing 3 parts of PEG400 with 7 parts of sterile water.

  • Dissolve GSK5182: Weigh the required amount of GSK5182 and dissolve it in the 30% PEG400 vehicle to achieve the final desired concentration. Gentle warming and vortexing may be required to aid dissolution.

  • Administration: Administer the solution to mice via oral gavage using a suitable gauge gavage needle. The volume should be adjusted based on the animal's weight (typically 5-10 mL/kg).

Protocol 2: Intraperitoneal (i.p.) Injection

This route is often used to bypass first-pass metabolism and can provide rapid systemic exposure.

Vehicle Composition:

  • 5% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 50% Saline

Step-by-Step Protocol:

  • Prepare a concentrated stock solution of GSK5182 in DMSO: For example, prepare a 10 mM stock solution.[2]

  • Prepare the final dosing solution: a. To your calculated volume of the GSK5182/DMSO stock solution, add PEG300 and mix until clear. b. Add Tween-80 to the mixture and mix thoroughly. c. Finally, add saline to reach the final volume and mix until a clear solution is obtained.

  • Administration: Administer the solution via intraperitoneal injection. Ensure the final concentration is such that the injection volume is appropriate for the size of the animal (typically 5-10 mL/kg).

Protocol 3: Intra-articular (i.a.) Injection for Osteoarthritis Models

While a specific protocol for GSK5182 is not detailed in the available literature, this generalized protocol for small molecule administration into a mouse knee joint can be adapted. This route is highly specialized and requires significant technical skill.

Conceptual Workflow for Intra-articular Administration

IA_Workflow A Anesthetize Mouse B Position Knee Joint (Flexed) A->B E Palpate Patellar Ligament B->E C Prepare Microsyringe (e.g., 30G needle) D Formulate GSK5182 in Sterile Saline D->C F Insert Needle into Intra-articular Space E->F G Inject Small Volume (e.g., 5-10 µL) F->G H Monitor Animal Recovery G->H

Caption: Stepwise process for intra-articular injection in a mouse model.

Step-by-Step Protocol:

  • Anesthesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).

  • Preparation: Shave the area around the knee joint. Prepare a sterile solution of GSK5182 in a suitable vehicle, such as sterile saline. The concentration should be high enough to allow for a very small injection volume.

  • Injection: a. Flex the knee to a 90-degree angle to open up the joint space. b. Using a microsyringe with a small gauge needle (e.g., 30G), carefully insert the needle into the intra-articular space, typically lateral or medial to the patellar ligament. c. Slowly inject a small volume (typically 5-10 µL for a mouse) into the joint capsule.[1][10][18]

  • Post-injection Care: Withdraw the needle and monitor the animal for any signs of distress or inflammation at the injection site. Allow the animal to recover from anesthesia on a warming pad.

Conclusion and Future Directions

GSK5182 is a critical tool for dissecting the multifaceted roles of ERRγ in vivo. The protocols outlined in these application notes provide a solid foundation for conducting rigorous and reproducible preclinical studies. While the provided dosing and administration strategies are based on the current body of scientific literature, it is imperative for researchers to perform their own dose-response and toxicity assessments within their specific experimental context. Future research elucidating the detailed pharmacokinetic profile and long-term safety of GSK5182 will further enhance its utility and potential for translation into clinical applications.

References

  • ERRc inverse agonist inhibits CREBH and CRP in vivo. (A), GSK5182 was... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Intra-articular injection of rapamycin microparticles prevent senescence and effectively treat osteoarthritis. (2021). Wiley Online Library. Retrieved March 25, 2026, from [Link]

  • The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. (2021). BMB Reports. Retrieved March 25, 2026, from [Link]

  • GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. (2020). MDPI. Retrieved March 25, 2026, from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Retrieved March 25, 2026, from [Link]

  • GSK-5182, an inverse agonist of ERR γ , blocks hypertrophic phenotypes... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. (2022). MDPI. Retrieved March 25, 2026, from [Link]

  • The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. (2021). BMB Reports. Retrieved March 25, 2026, from [Link]

  • An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. (2022). PMC. Retrieved March 25, 2026, from [Link]

  • An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na + /I − Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells. (2023). MDPI. Retrieved March 25, 2026, from [Link]

  • In Vitro Metabolism of an Estrogen-Related Receptor γ Modulator, GSK5182, by Human Liver Microsomes and Recombinant Cytochrome P450s. (2015). PubMed. Retrieved March 25, 2026, from [Link]

  • REGULATORY STABILITY CONSIDERATIONS FOR BIOLOGICAL PRODUCTS. (2022). BDO. Retrieved March 25, 2026, from [Link]

  • Full article: Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. (2008). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]

  • Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. (2025). ManTech Publications. Retrieved March 25, 2026, from [Link]

  • Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma. (2022). MDPI. Retrieved March 25, 2026, from [Link]

  • A Novel Orally Active Inverse Agonist of Estrogen-related Receptor Gamma (ERRγ), DN200434, A Booster of NIS in Anaplastic Thyroid Cancer. (2019). AACR Journals. Retrieved March 25, 2026, from [Link]

  • An inverse agonist, GSK5182, increases estrogen-related receptor γ... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. (2021). PMC. Retrieved March 25, 2026, from [Link]

  • GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. (2020). MDPI. Retrieved March 25, 2026, from [Link]

  • An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. (2022). PubMed. Retrieved March 25, 2026, from [Link]

  • An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na + /I − Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells. (2023). PMC. Retrieved March 25, 2026, from [Link]

Sources

Method

microwave-assisted organic synthesis of 3-benzyl-4(3H)-quinazolinones

Application Notes & Protocols Topic: Microwave-Assisted Organic Synthesis of 3-Benzyl-4(3H)-Quinazolinones For: Researchers, Scientists, and Drug Development Professionals Abstract The 4(3H)-quinazolinone scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Microwave-Assisted Organic Synthesis of 3-Benzyl-4(3H)-Quinazolinones

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Traditional synthetic methods often require harsh reaction conditions, long reaction times, and result in modest yields. This application note provides a detailed protocol for the synthesis of 3-benzyl-4(3H)-quinazolinones utilizing microwave-assisted organic synthesis (MAOS). This approach represents a significant advancement, aligning with the principles of green chemistry by drastically reducing reaction times, improving yields, and often allowing for solvent-free conditions or the use of environmentally benign solvents.[3][4][5] We will explore the underlying principles of microwave heating, the reaction mechanism, a detailed experimental protocol, optimization strategies, and characterization techniques.

Introduction: The Rationale for Microwave-Assisted Synthesis

The quinazolinone core is a recurring motif in both natural products and synthetic pharmaceuticals.[2][6] The development of efficient and sustainable synthetic routes is therefore a critical objective for drug discovery and development. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field.[4][7] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[7]

This direct energy transfer leads to rapid, uniform, and efficient heating, often resulting in:

  • Dramatically Reduced Reaction Times: Reactions that take hours via conventional reflux can often be completed in minutes.[7][8]

  • Increased Product Yields: The prevention of localized overheating and decomposition of reactants can lead to cleaner reactions and higher yields.[9]

  • Enhanced Purity: Shorter reaction times minimize the formation of by-products.[3]

  • Improved Energy Efficiency: MAOS is a greener technology due to its lower energy consumption and potential for solvent-free reactions.[10][11]

This guide focuses on a one-pot, three-component reaction to construct the 3-benzyl-4(3H)-quinazolinone system, a method that is particularly well-suited for microwave acceleration.[12][13]

Proposed Reaction Mechanism

The one-pot synthesis of 3-substituted-4(3H)-quinazolinones typically proceeds through the condensation of anthranilic acid, an orthoester (such as trimethyl or triethyl orthoformate), and a primary amine (in this case, benzylamine).[12][14] The proposed mechanism involves several key steps, which are significantly accelerated by the rapid heating provided by microwave irradiation.

G A Anthranilic Acid I1 Formimidate Intermediate A->I1 + Trimethyl Orthoformate - 2x MeOH B Trimethyl Orthoformate C Benzylamine I2 Amidine Intermediate I1->I2 + Benzylamine - MeOH I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 3-Benzyl-4(3H)-Quinazolinone I3->P Tautomerization & Aromatization

Caption: Proposed mechanism for the one-pot synthesis of 3-benzyl-4(3H)-quinazolinone.

Causality of the Mechanism:

  • Formation of Formimidate (I1): Anthranilic acid first reacts with trimethyl orthoformate. The amino group acts as a nucleophile, attacking the orthoformate, leading to the elimination of two molecules of methanol and the formation of a formimidate intermediate.[12]

  • Amidine Formation (I2): Benzylamine then displaces the remaining methoxy group from the formimidate intermediate (I1) to form a more stable amidine intermediate (I2). This step introduces the benzyl substituent at the desired position.

  • Intramolecular Cyclization (I3): Under the high-energy conditions provided by microwave heating, the carboxylate group of the anthranilic acid moiety attacks the electrophilic carbon of the amidine. This intramolecular nucleophilic attack results in a cyclized, non-aromatic intermediate.

  • Dehydration and Aromatization (P): The cyclized intermediate (I3) rapidly eliminates a molecule of water and undergoes tautomerization to yield the final, stable aromatic 3-benzyl-4(3H)-quinazolinone product.

Microwave irradiation is particularly effective at driving the cyclization and dehydration steps, which have significant activation energy barriers, thus accelerating the overall reaction rate.[8]

Experimental Protocol: Synthesis of 3-Benzyl-4(3H)-quinazolinone

This protocol outlines a general procedure for the synthesis of the parent 3-benzyl-4(3H)-quinazolinone. This method can be adapted for variously substituted analogs.

Materials and Equipment
Reagents & Solvents Equipment
Anthranilic acidMicrowave Reactor (e.g., CEM Discover, Biotage Initiator)
Benzylamine10 mL microwave reaction vial with a snap cap
Triethyl orthoformateMagnetic stir bar
Ethanol (absolute)Analytical balance
Crushed IceFiltration apparatus (Büchner funnel, filter flask)
Deionized WaterpH paper or meter
Saturated Sodium Bicarbonate SolutionStandard laboratory glassware
Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine anthranilic acid (e.g., 1.0 mmol, 137 mg) and ethanol (3-5 mL).

  • Sequential Addition: To the stirring suspension, add triethyl orthoformate (e.g., 1.2 mmol, 178 mg, ~0.2 mL).

  • Amine Addition: Add benzylamine (e.g., 1.1 mmol, 118 mg, ~0.12 mL) to the mixture.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 120°C for 15-30 minutes . The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling function).

  • Product Precipitation: Pour the cooled reaction mixture over crushed ice (~20 g) in a beaker with stirring. A solid precipitate should form.

  • Isolation: Isolate the crude product by vacuum filtration, washing the solid with cold deionized water.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-benzyl-4(3H)-quinazolinone as a white or off-white solid.

  • Drying & Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound using methods described in Section 5.

Optimization and Workflow

The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. Optimization is key to achieving the best results.

Parameter Optimization
ParameterRange/OptionsRationale & Field InsightsExpected Outcome
Temperature 80 - 150°CThe cyclization and dehydration steps are temperature-dependent. Higher temperatures accelerate the reaction but may increase by-product formation if held for too long. 120-130°C is often a sweet spot.[9][12]Higher temperature generally leads to shorter reaction times and higher yields, up to a point.
Time 5 - 45 minMAOS reactions are rapid. Over-irradiation can lead to decomposition. Monitor via TLC to determine the optimal time for completion.[15]Yield increases with time until the reaction is complete, after which it may decrease.
Solvent Ethanol, DMF, Water, Solvent-freeEthanol is a good, green solvent that absorbs microwaves well. Solvent-free conditions are ideal from a green chemistry perspective but may require a solid support like silica.[16][17]Solvent choice affects heating efficiency and reactant solubility. Ethanol often provides a good balance.
Catalyst None, Acetic Acid, Lewis Acids (e.g., SbCl₃)While many reactions proceed without a catalyst, a catalytic amount of acid can protonate the carbonyl, activating it for cyclization. Lewis acids can also be effective.[18]Addition of a catalyst can sometimes reduce reaction time and temperature requirements.
General Experimental Workflow

The entire process from setup to analysis follows a streamlined workflow.

Caption: Streamlined workflow for microwave-assisted quinazolinone synthesis.

Product Characterization

Validation of the final product's structure and purity is essential.

  • Melting Point (MP): Compare with literature values. A sharp melting point indicates high purity.

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks: ~1680 (C=O, amide carbonyl), ~1610 (C=N), ~3060 (Aromatic C-H).

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the benzyl protons (a singlet around 5.2 ppm for -CH₂-) and aromatic protons in their respective regions (typically 7.2-8.2 ppm).

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of 3-benzyl-4(3H)-quinazolinone (C₁₅H₁₂N₂O, MW = 236.27 g/mol ).

Safety and Troubleshooting

Safety Precautions:

  • Always handle reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactors can generate high pressures. Never exceed the recommended volume for the reaction vials and always use a correctly sealed cap.

  • Ensure the microwave reactor's safety interlocks are functioning correctly.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Insufficient temperature or time.Increase irradiation temperature and/or time. Monitor reaction by TLC.
Improper sealing of the vial.Ensure the cap is properly sealed to prevent solvent evaporation and loss of pressure.
Formation of Multiple By-products Temperature is too high or reaction time is too long.Reduce the reaction temperature or time. Purify the crude product using column chromatography.
Product Fails to Precipitate Product is soluble in the work-up mixture.Concentrate the aqueous mixture under reduced pressure before cooling. Extract the product with an organic solvent like ethyl acetate.
Incomplete Reaction Poor microwave absorption.If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., ethanol) or an ionic liquid to improve energy absorption.

Conclusion

The microwave-assisted synthesis of 3-benzyl-4(3H)-quinazolinones offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[4][7] By leveraging the principles of direct molecular heating, this protocol enables the one-pot construction of this valuable heterocyclic scaffold in minutes rather than hours, with high yields and purity. The methodologies and optimization strategies presented in this guide provide researchers with a robust framework for accelerating the discovery and development of novel quinazolinone-based therapeutics.

References

  • Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. (2009). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Green Chemistry. [Link]

  • ScienceDirect. A proposed mechanism for synthesis of 3-substituted quinazolin-4(3H)-ones. [Link]

  • TSI Journals. (n.d.). Microwave assisted synthesis of 3-substituted-4(3H)-quinazolinone using silica supported potassium carbonate. Trade Science Inc. [Link]

  • ResearchGate. (2014). Microwave assisted synthesis of quinazolinone using different bases. [Link]

  • Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • De Gruyter. (2013). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. [Link]

  • Gellis, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. [Link]

  • ResearchGate. (2020). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. [Link]

  • Frontiers. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]

  • Pires, N. M. T., et al. (2022). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2011). One-pot synthesis of 4(3H)–quinazolinones under solvent free conditions, microwave-irradiation and PW12 mediated-catalysis with anthranilic acid (1), various substituted anilines (2a-j) and triethyl orthoformate (3). [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. [Link]

  • ACS Publications. (2017). Microwave-Assisted, Green Synthesis of 4(3H)-Quinazolinones under CO Pressure in γ-Valerolactone and Reusable Pd/β-Cyclodextrin Cross-Linked Catalyst. [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • Siritron, S., et al. (2021). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 11, 19412. [Link]

  • Semantic Scholar. (2007). An efficient construction of quinazolin-4(3H)-ones under microwave irradiation. [Link]

  • Semantic Scholar. (2016). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. [Link]

  • ResearchGate. (2023). Optimization of the reaction conditions. [Link]

  • R Discovery. (2009). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. [Link]

  • ResearchGate. (2020). Microwave synthesis of 3-substituted quinazolinones. [Link]

  • Semantic Scholar. (2013). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]

  • ChemistrySelect. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. [Link]

  • Beilstein Journal of Organic Chemistry. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. [Link]

  • ResearchGate. (2022). Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. [Link]

  • International Journal of Research and Analytical Reviews. (2019). MICROWAVE ASSISTED SYNTHESIS AND ANTIMICROBIAL SCREENING OF SOME THIAZOLYL QUINAZOLINONE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate (CAS 618443-51-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis and purification of Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate (CAS 618443-51...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and purification of Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate (CAS 618443-51-9), a key intermediate in the manufacturing of Fexofenadine Hydrochloride.[1][2] As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions to improve synthetic yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for CAS 618443-51-9?

A1: The most prevalent method is the Friedel-Crafts acylation of methyl 2-phenyl-2-methylpropanoate with 4-chlorobutyryl chloride.[3] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the 4-chlorobutanoyl group onto the aromatic ring.[4]

Q2: What are the primary challenges and critical control points in this synthesis?

A2: The main challenges revolve around controlling the regioselectivity of the acylation and minimizing side reactions. Key control points include:

  • Temperature Control: Exothermic reactions can lead to undesirable byproducts.

  • Stoichiometry of Reactants and Catalyst: The molar ratios of the starting material, acylating agent, and Lewis acid are crucial for maximizing yield and minimizing polysubstitution.

  • Moisture Control: The Lewis acid catalysts used are highly sensitive to moisture, which can deactivate them and complicate the reaction.

  • Workup and Purification: Efficiently quenching the reaction and removing the catalyst and isomers are critical for achieving high purity.

Q3: What are the expected major impurities in the synthesis of CAS 618443-51-9?

A3: The primary impurities include:

  • Meta Isomer: The Friedel-Crafts acylation can yield a mixture of para and meta regioisomers, with the para isomer being the desired product. The formation of the meta isomer can be significant and difficult to separate.[3]

  • Polysubstituted Products: The addition of more than one acyl group to the aromatic ring can occur, especially with excess acylating agent or harsh reaction conditions.

  • Starting Materials: Unreacted methyl 2-phenyl-2-methylpropanoate and 4-chlorobutyryl chloride may remain.

  • Hydrolyzed Byproducts: During workup, hydrolysis of the product's ester or the acyl chloride can occur.

Q4: Which analytical techniques are recommended for monitoring reaction progress and assessing final purity?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring the disappearance of starting materials and the formation of the product and its isomers.[5] It is also the primary tool for quantifying the purity of the final product.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying impurities.[7][8] Characteristic shifts in the aromatic region can help distinguish between the para and meta isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of CAS 618443-51-9.

Problem 1: Low Synthetic Yield
Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction - Monitor the reaction using HPLC until the starting material is consumed.[5]- Ensure the catalyst is active and used in the correct stoichiometric amount.Incomplete conversion of starting materials is a direct cause of low yield. The Lewis acid catalyst is crucial for activating the acylating agent.[4]
Catalyst Deactivation - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Lewis acids like AlCl₃ are highly hygroscopic and react with water, leading to their deactivation and reduced catalytic efficiency.
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature. Use a cooling bath to manage any exotherms.Friedel-Crafts acylations can be exothermic. Excessive temperatures can lead to side reactions and degradation of the product.
Product Loss During Workup - Optimize the extraction solvent and the number of extractions.- Ensure the pH of the aqueous phase is appropriate to prevent hydrolysis of the ester.Inefficient extraction will leave the product in the aqueous phase. The ester functionality can be susceptible to hydrolysis under strongly acidic or basic conditions.
Problem 2: High Impurity Levels (Low Purity)
Potential Cause Recommended Solution Scientific Rationale
Formation of Meta Isomer - Optimize the reaction solvent. Some solvents can influence the para/meta ratio.- Employ purification techniques like fractional crystallization or preparative chromatography.[3]The electronic and steric effects of the dimethyl benzene acetate group direct the incoming electrophile primarily to the para position, but the formation of the meta isomer is a known issue.[3] Separation of these isomers can be challenging due to their similar physical properties.
Polysubstitution - Use a stoichiometric amount of the acylating agent (4-chlorobutyryl chloride).- Avoid excessively high reaction temperatures.The product of the initial acylation is an electron-withdrawing ketone, which deactivates the ring towards further substitution.[9] However, under forcing conditions, polysubstitution can still occur.
Residual Starting Materials - Ensure the reaction goes to completion by monitoring with HPLC.- Optimize the purification process to effectively remove unreacted starting materials.Incomplete reactions will result in the presence of starting materials in the crude product.
Hydrolysis of the Product - Perform the aqueous workup at low temperatures.- Minimize the time the product is in contact with strongly acidic or basic aqueous solutions.The methyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, which can be present during the quenching and washing steps.

Experimental Workflows

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of CAS 618443-51-9.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Methyl 2-phenyl-2-methylpropanoate + 4-Chlorobutyryl Chloride ReactionVessel Reaction Mixture Start->ReactionVessel Catalyst AlCl₃ in Solvent Catalyst->ReactionVessel Quench Quenching (e.g., with ice water) ReactionVessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing (e.g., with NaHCO₃ solution) Extraction->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Crystallization or Chromatography) Evaporation->Purification FinalProduct CAS 618443-51-9 Purification->FinalProduct HPLC HPLC Analysis FinalProduct->HPLC NMR NMR Analysis FinalProduct->NMR

Caption: General workflow for the synthesis and purification of CAS 618443-51-9.

Purification Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting purification issues.

PurificationTroubleshooting Start Crude Product Analysis (HPLC/NMR) ImpurityCheck Major Impurity Identified? Start->ImpurityCheck MetaIsomer Meta Isomer Present ImpurityCheck->MetaIsomer Yes StartingMaterial Residual Starting Material ImpurityCheck->StartingMaterial Yes OtherByproduct Other Byproducts ImpurityCheck->OtherByproduct Yes PureProduct High Purity Product ImpurityCheck->PureProduct No OptimizeCrystallization Optimize Crystallization (Solvent, Temperature) MetaIsomer->OptimizeCrystallization ColumnChromatography Consider Column Chromatography MetaIsomer->ColumnChromatography ImproveWorkup Improve Workup Washing StartingMaterial->ImproveWorkup RevisitReaction Re-evaluate Reaction Conditions OtherByproduct->RevisitReaction OptimizeCrystallization->PureProduct ColumnChromatography->PureProduct ImproveWorkup->PureProduct RevisitReaction->Start

Caption: Decision tree for troubleshooting purification of CAS 618443-51-9.

References

  • alpha,alpha-dimethylbenzene acetic acid or alkyl esters thereof. European Patent EP2218703A1.
  • Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate (CAS No: 154477-54-0) API Intermediate Manufacturers. Apicule. Available from: [Link]

  • Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-α, α-dimethylphenylacetic acid. US Patent US6903232B2.
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Available from: [Link]

  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. PMC. Available from: [Link]

  • Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate. PubChem. Available from: [Link]

  • Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection and characterization. PubMed. Available from: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available from: [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available from: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]

  • SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. Frontiers. Available from: [Link]

  • Advancements in High-Resolution Analytical Techniques for Pharmaceutical Characterization. Impact Factor: 8.524. Available from: [Link]

  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. ResearchGate. Available from: [Link]

Sources

Optimization

resolving co-eluting impurities in 6,8-dichloroquinazolinone HPLC analysis

Technical Support Center: HPLC Analysis of 6,8-Dichloroquinazolinone Welcome to the technical support center for the HPLC analysis of 6,8-dichloroquinazolinone. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 6,8-Dichloroquinazolinone

Welcome to the technical support center for the HPLC analysis of 6,8-dichloroquinazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for resolving co-eluting impurities. Here, we combine fundamental chromatographic principles with practical, field-proven insights to help you achieve robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 6,8-dichloroquinazolinone?

A1: Based on common synthetic routes, potential impurities can include unreacted starting materials such as 2-amino-3,5-dichlorobenzoic acid and urea, intermediates from the cyclization reaction, and over-halogenated byproducts.[1][2][3] Additionally, isomers or related compounds formed during the synthesis can also be present.[2][3]

Q2: How can I confirm if I have a co-elution problem?

A2: Co-elution can be suspected if you observe asymmetrical peaks, such as shoulders or tailing.[4] If you are using a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity.[4] For a DAD, check the UV spectra across the peak; if they are not identical, your peak is likely impure.[4] With an MS detector, different mass-to-charge ratios across the peak are a clear indication of co-elution.[4]

Q3: What is a good starting point for an HPLC method for 6,8-dichloroquinazolinone?

A3: For a compound like 6,8-dichloroquinazolinone, a reverse-phase HPLC method is a suitable starting point.[3] Here is a recommended initial setup:

ParameterRecommended Starting Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (to be determined by UV scan)

This setup provides a broad scouting gradient to determine the retention behavior of the main compound and any impurities.[5][6]

Troubleshooting Guide: Resolving Co-eluting Peaks

This section provides a systematic approach to troubleshooting and resolving co-eluting peaks in your HPLC analysis of 6,8-dichloroquinazolinone.

Issue: A critical impurity peak is not fully resolved from the main 6,8-dichloroquinazolinone peak.

The resolution of two peaks is governed by three key factors: efficiency, selectivity, and retention.[7][8] Our troubleshooting strategy will address each of these components.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to understand the nature of the problem.

  • Identify the Problematic Peak Pair: Determine which peaks are co-eluting.

  • Quantify the Resolution: Calculate the resolution between the two peaks. A resolution of less than 1.5 is generally considered insufficient for quantitative analysis.

  • Review Peak Shape: Note any tailing or fronting, as this can indicate secondary interactions or column issues.[9][10]

Step 2: Optimizing Your Existing Method

Start with simple adjustments to your current method that can often yield significant improvements.

start Start: Co-elution Observed check_k Is Retention (k') of the first peak > 2? start->check_k adjust_organic Decrease initial % Organic in Mobile Phase check_k->adjust_organic No check_gradient Are peaks eluting during the gradient? check_k->check_gradient Yes adjust_organic->check_k flatten_gradient Decrease gradient slope around the eluting peaks check_gradient->flatten_gradient Yes isocratic_hold Introduce an isocratic hold flatten_gradient->isocratic_hold check_resolution Is Resolution > 1.5? isocratic_hold->check_resolution end_success Success: Resolution Achieved check_resolution->end_success Yes proceed Proceed to Selectivity Optimization check_resolution->proceed No start Initial Optimization Failed change_ph Adjust Mobile Phase pH start->change_ph check_res1 Resolution > 1.5? change_ph->check_res1 change_solvent Switch Organic Solvent (e.g., ACN to MeOH) check_res1->change_solvent No success Resolution Achieved check_res1->success Yes check_res2 Resolution > 1.5? change_solvent->check_res2 change_column Change Column Chemistry (e.g., Phenyl, Polar-Embedded) check_res2->change_column No check_res2->success Yes check_res3 Resolution > 1.5? change_column->check_res3 check_res3->success Yes fail Further Method Development Required check_res3->fail No

Sources

Troubleshooting

reducing off-target binding in 6,8-dichloro-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one assays

Introduction: This guide provides advanced troubleshooting for researchers encountering off-target binding with 6,8-dichloro-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one and related small molecules. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides advanced troubleshooting for researchers encountering off-target binding with 6,8-dichloro-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one and related small molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying biochemical rationale to empower you to make informed decisions and ensure the integrity of your screening data. The inherent hydrophobicity of the dichlorobenzyl and dichloroquinazolinone moieties predisposes this compound to non-specific interactions, which, if not controlled for, can lead to misleading structure-activity relationships (SAR) and false-positive results.

Frequently Asked Questions (FAQs)

Q1: We are observing high background signal and inconsistent results in our primary screen with 6,8-dichloro-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one. What is the likely cause?

High background and variability are classic indicators of non-specific binding. The core structure of your compound is highly hydrophobic, driven by four chlorine atoms and two aromatic rings. This hydrophobicity makes the molecule "sticky," causing it to interact with surfaces and proteins other than your intended target. This can manifest in several ways:

  • Protein Aggregation: The compound may induce aggregation of the target protein or other proteins in the assay buffer, leading to light scattering or sequestration of detection reagents.

  • Micelle Formation: At higher concentrations, the compound itself can form aggregates or micelles that can interfere with the assay signal.

  • Plastic and Enzyme Binding: The molecule can adsorb to the surfaces of microplates or bind non-specifically to enzymes used in the detection system (e.g., luciferase, HRP).

Q2: How can I preemptively determine if my compound is likely to be a "promiscuous inhibitor" due to aggregation?

A critical early-stage experiment is to test for aggregation-based inhibition. A common and effective method is to observe whether the addition of a non-ionic detergent, such as Triton X-100, reduces the compound's inhibitory activity. Genuine inhibitors that bind specifically to their target's active site are typically unaffected by the presence of detergent. In contrast, aggregate-based inhibitors are dispersed by detergents, leading to a significant decrease in their apparent activity.

Q3: What is the single most important buffer component to add to reduce non-specific binding?

Q4: Can the choice of microplate affect my results?

Absolutely. Standard polystyrene plates are quite hydrophobic and can be a major source of non-specific binding for compounds like yours. If you suspect this is an issue, consider switching to low-binding plates. These plates have a hydrophilic surface coating (e.g., polyethylene glycol) that repels hydrophobic molecules, ensuring that your compound remains in solution and available to interact with its intended target.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Off-Target Effects

This guide is structured to help you systematically identify and resolve the source of non-specific binding in your assays.

Issue 1: High Signal in "No Target" Control Wells

This is a direct indication that your compound is interacting with the detection system itself, rather than the intended biological target.

Workflow for Diagnosing and Resolving Assay Interference:

A Start: High Signal in 'No Target' Control B Run Compound in Detection Reagent Only A->B Hypothesis: Compound interferes with detection system C Is Signal Still High? B->C D Interference with Detection Confirmed C->D Yes E No Direct Interference with Detection C->E No F Change Detection Method (e.g., Fluorescence to Absorbance) D->F Primary Solution G Add Detergent (e.g., 0.05% Tween-20) to Assay Buffer D->G Secondary Solution E->G Hypothesis: Binding to other assay components H Re-evaluate 'No Target' Control Signal F->H G->H I Problem Solved H->I Signal Normalized J Increase Detergent Concentration or Add BSA (0.1%) H->J Signal Still High J->H K Investigate Other Buffer Components J->K If Unresolved Start Start: Suspected Off-Target Binding Check_Detergent Is a non-ionic detergent present? Start->Check_Detergent Add_Detergent Add 0.01% - 0.05% Triton X-100 or Tween-20 Check_Detergent->Add_Detergent No Re_Test Re-run dose response curve Check_Detergent->Re_Test Yes Add_Detergent->Re_Test Still_Issue Issue Persists? Re_Test->Still_Issue Problem_Solved Issue Resolved: Proceed with Screen Still_Issue->Problem_Solved No Add_BSA Add 0.1% BSA to buffer (with detergent) Still_Issue->Add_BSA Yes Consult Consult with Medicinal Chemist: Modify Scaffold Still_Issue->Consult Yes, after all steps Change_Plate Switch to Low-Binding Microplates Add_BSA->Change_Plate Final_Test Final Assay Validation Change_Plate->Final_Test Final_Test->Still_Issue Re-evaluate

Caption: Systematic workflow for optimizing assay conditions to reduce off-target binding.

References

  • Shoichet, B. K. (2004). "Screening for promiscuous inhibitors." Journal of Medicinal Chemistry. [Link]

  • McGovern, S. L., et al. (2002). "A common mechanism for promiscuous inhibitors." Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 6,8-Dichloro vs. 6-Chloro Quinazolinone Derivatives

Introduction Quinazolinones represent a privileged heterocyclic scaffold in both medicinal chemistry and agrochemical development. The strategic introduction of halogen atoms—specifically chlorine—at the C-6 and C-8 posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinazolinones represent a privileged heterocyclic scaffold in both medicinal chemistry and agrochemical development. The strategic introduction of halogen atoms—specifically chlorine—at the C-6 and C-8 positions fundamentally dictates the molecule's physicochemical properties, target specificity, and ultimate biological efficacy. As a Senior Application Scientist, I have evaluated the performance of numerous functionalized heterocycles across high-throughput screening platforms. This guide provides an objective, data-driven comparison of 6-chloro (mono-halogenated) and 6,8-dichloro (di-halogenated) quinazolinone derivatives, detailing their structure-activity relationships (SAR) and providing validated protocols for comparative efficacy testing.

Mechanistic Causality: The Role of Halogenation

The decision to synthesize a 6-chloro versus a 6,8-dichloro quinazolinone is not arbitrary; it is a calculated manipulation of steric bulk, electron density, and lipophilicity.

6-Chloro Derivatives: Precision and Steric Fit

Mono-chlorination at the C-6 position is highly favored in targeted human therapeutics, particularly for kinase inhibitors and receptor agonists. The single chlorine atom provides an optimal steric fit for specific binding pockets without excessively increasing the molecule's hydrophobicity.

  • Kinase Inhibition: In the development of p21-Activated Kinase 4 (PAK4) inhibitors, the 6-chloro group perfectly occupies the "cliff-like" entrance of the hinge region, engaging in critical1[1]. Removal of this group results in a significant loss of target selectivity.

  • Receptor Affinity: Similarly, in human histamine H4 receptor (H4R) inverse agonists,2 for maintaining high receptor affinity[2].

6,8-Dichloro Derivatives: Lipophilicity and Membrane Disruption

The addition of a second chlorine atom at the C-8 position dramatically increases the molecule's lipophilicity (LogP) and alters the electron distribution of the quinazolinone core. This di-halogenation strategy is paramount in agrochemicals and broad-spectrum antimicrobials, where penetrating complex pathogen cell walls is a prerequisite for efficacy.

  • Antifungal Efficacy: Research demonstrates that 6,8-dichloro pyrazole carbamide derivatives exhibit 3 compared to their 6-chloro counterparts, effectively altering mycelial morphology[3].

  • Antibacterial Efficacy: In Schiff base derivatives targeting bacterial wilts, the4 both 6-chloro and unsubstituted analogs[4].

SAR_Pathways Core Quinazolinone Scaffold Sub6 6-Chloro Substitution (Mono-halogenation) Core->Sub6 C-6 Selectivity Sub68 6,8-Dichloro Substitution (Di-halogenation) Core->Sub68 C-6, C-8 Addition Mech6 Targeted Hinge Binding (van der Waals interactions) Sub6->Mech6 Steric Optimization Mech68 Enhanced Lipophilicity & Membrane Permeation Sub68->Mech68 LogP Increase App6 Kinase Inhibitors (PAK4) & Receptor Agonists Mech6->App6 High Specificity App68 Broad-Spectrum Antifungal & Insecticidal Agents Mech68->App68 Pathogen Disruption

Divergent Structure-Activity Relationships of Halogenated Quinazolinones.

Quantitative Efficacy Comparison

The following table synthesizes the comparative performance of these derivatives across various biological targets based on recent literature.

Derivative ClassApplication / TargetRepresentative CompoundKey Efficacy MetricReference
6-Chloro PAK4 Kinase InhibitionCompound 10aKi = 0.710 μM (High Selectivity)[1]
6-Chloro Histamine H4 ReceptorCompound 54pKi = 8.31 ± 0.10[2]
6,8-Dichloro Antifungal (R. solani)Compound 6a16EC50 = 9.06 mg/L[3]
6,8-Dichloro Antibacterial (Xoo)Schiff Base 6a-6vSuperior to 6-chloro analogs[4]
6,8-Dichloro Insecticidal (P. xylostella)Sulfide derivative Vi85% Mortality at 500 μg/mL[5]

Experimental Methodology: Comparative Kinetic Growth Assay

To objectively evaluate the comparative efficacy of these derivatives (e.g., in an antifungal or antibacterial context), the assay must account for the distinct physicochemical properties of the compounds. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Solvent Selection & Compound Formulation
  • Protocol: Dissolve 6-chloro and 6,8-dichloro derivatives in 100% molecular-grade DMSO to create 10 mM stock solutions. Dilute in the assay medium such that the final DMSO concentration is ≤1%.

  • Causality: 6,8-dichloro derivatives possess significantly higher lipophilicity than 6-chloro analogs. Standardizing the DMSO concentration ensures complete solubility of the di-halogenated compounds without inducing solvent-mediated cytotoxicity, which would otherwise confound the efficacy data.

Step 2: Inoculum Standardization via Spectrophotometry
  • Protocol: Cultivate the target pathogen to the logarithmic growth phase. Adjust the suspension to an exact Optical Density (OD600) of 0.1 using a spectrophotometer before inoculating the microtiter plates.

  • Causality: The efficacy of membrane-disrupting 6,8-dichloro compounds is highly dependent on the initial pathogen load. Standardizing the inoculum ensures baseline consistency across all wells, eliminating false positives caused by under-inoculation.

Step 3: Microbroth Dilution & Kinetic Reading
  • Protocol: Expose the standardized inoculum to serial dilutions of the quinazolinone derivatives (e.g., 1 to 100 µg/mL). Instead of a single endpoint read, measure the OD600 continuously every 2 hours for 48 hours using a kinetic microplate reader.

  • Causality: Kinetic readings allow researchers to differentiate between a static mechanism (growth delay, typical of some targeted 6-chloro inhibitors) and a cidal mechanism (complete growth inhibition, typical of membrane-disrupting 6,8-dichloro agents).

Step 4: Self-Validation System (Z'-Factor Calculation)
  • Protocol: Include a known positive control (e.g.,3[3]) and a negative vehicle control (1% DMSO) on every plate. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

  • Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range. This internal quality control proves that the observed efficacy differences between the 6-chloro and 6,8-dichloro derivatives are statistically robust and not artifacts of plate-to-plate variance.

Exp_Workflow Step1 1. Formulation (≤1% DMSO) Step2 2. Inoculum Standardization (OD600) Step1->Step2 Prevents Precipitation Step3 3. Kinetic Reading (48h Continuous) Step2->Step3 Ensures Consistency Step4 4. Self-Validation (Z'-Factor > 0.5) Step3->Step4 Differentiates Mechanisms

Self-Validating Kinetic Growth Assay Workflow.

References

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents Source: PMC (PubMed Central) URL:[Link]

  • Design, synthesis, and antibacterial activity of novel Schiff base derivatives of quinazolin-4(3H)-one Source: ResearchGate URL:[Link]

  • Synthesis and insecticidal activity of 6,8-dichloro-quinazoline derivatives containing a sulfide substructure Source: Chemical Papers URL:[Link]

Sources

Comparative

A Comparative Analysis of Chlorinated Quinazolinones' Cytotoxicity in Human Cancer Cell Lines

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Within this class, chlorinated quinazolinone derivatives have emerged as a promising av...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Within this class, chlorinated quinazolinone derivatives have emerged as a promising avenue for the development of novel anticancer drugs, demonstrating significant cytotoxic effects across a range of human cancer cell lines.[3][4] This guide provides a comparative analysis of the cytotoxic profiles of various chlorinated quinazolinones, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their anticancer potential and outline the standard methodologies used to evaluate their efficacy.

The Rationale for Chlorination: Enhancing Anticancer Efficacy

The introduction of chlorine atoms into the quinazolinone scaffold is a strategic chemical modification. Halogenation, and specifically chlorination, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and ability to form hydrogen bonds.[5] These changes can, in turn, enhance the molecule's interaction with biological targets, such as enzymes and receptors involved in cancer cell proliferation and survival.[5][6] For instance, the presence of a p-Cl-phenyl moiety has been shown to significantly increase the anticancer activity of quinazolinone derivatives against HCT116 and MCF-7 cell lines.[5]

Comparative Cytotoxicity Profiles

The cytotoxic activity of chlorinated quinazolinones has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for representative chlorinated quinazolinone derivatives from various studies.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative (Compound 101) MCF-7 (Breast)0.34[7]
L1210 (Leukemia)>50% inhibition at 1 µg/mL[7]
K562 (Leukemia)5.8[7]
CA46 (Burkitt lymphoma)1.0[7]
2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)N-(4-oxo-2-propylquinazolin)3(4H)acatamide (Compound 6a) HeLa (Cervical)7.52[8]
MCF-7 (Breast)>100[8]
3-(benzylideneamino)-6-chloro-2-p-tolylquinazolin-4(3H)-one (Compound 43) Renal, CNS, Ovarian, Non-small cell lung cancer cell linesBroad-spectrum activity in the micromolar range[3]
Quinazolinone-benzyl piperidine derivative with chlorine at para position (Compound 7e) MCF-7 (Breast)90.2[9]
5637 (Bladder)103.04[9]
Phthalazino[1,2-b]quinazolinone derivative with Br at position 10 Urinary Bladder Cancer CellsMost potent among a series of halogenated derivatives[10]

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships:

  • Position of the Chlorine Atom: The placement of the chlorine substituent on the quinazolinone scaffold is critical for activity. For example, in some series, a chlorine atom at the meta position of an aniline residue can increase inhibitory activity against key cancer targets like EGFR and VEGFR2.[11]

  • Nature of Substituents at Other Positions: The overall cytotoxic profile is a result of the interplay between the chlorine atom and other substituents on the quinazolinone ring. For instance, the presence of a propyl group at the C2 position of the quinazolinone ring in conjunction with a chlorinated phenyl-oxadiazole moiety enhanced activity against HeLa cells.[8] Conversely, aromatic substituents at the same position led to lower activity.[8]

  • Hybrid Molecules: Conjugating chlorinated quinazolinones with other pharmacologically active moieties, such as oxadiazoles or sulfonamides, can modulate their cytotoxic effects.[8][10]

Mechanisms of Action: How Chlorinated Quinazolinones Kill Cancer Cells

Chlorinated quinazolinone derivatives exert their anticancer effects through various mechanisms, often targeting multiple cellular pathways.[7] Key mechanisms include:

  • Inhibition of Tyrosine Kinases: Many quinazoline-based compounds are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many cancers.[1][2][11] The quinazoline core has a high affinity for the EGFR kinase active site.[11]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division.[7][8] This leads to mitotic arrest and ultimately, apoptosis (programmed cell death).[7]

  • Induction of Apoptosis: Chlorinated quinazolinones can trigger apoptosis through both intrinsic and extrinsic pathways.[3][12] This can involve the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from progressing through division.[7]

The following diagram illustrates a simplified overview of the potential mechanisms of action.

cluster_0 Chlorinated Quinazolinone cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes CQ Chlorinated Quinazolinone EGFR EGFR Tyrosine Kinase Inhibition CQ->EGFR Tubulin Tubulin Polymerization Inhibition CQ->Tubulin Apoptosis_Induction Induction of Apoptosis CQ->Apoptosis_Induction Cell_Cycle Cell Cycle Arrest (G2/M) CQ->Cell_Cycle Proliferation Decreased Cell Proliferation EGFR->Proliferation Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Cell_Death Apoptotic Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle->Proliferation Mitotic_Arrest->Cell_Death

Caption: Potential mechanisms of action of chlorinated quinazolinones in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[5][13]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the chlorinated quinazolinone compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[5]

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).[13]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay.

A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 48-72h) B->C D 4. MTT Addition C->D E 5. Incubation (2-4h) D->E F 6. Formazan Solubilization (DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Chlorinated quinazolinones represent a versatile and potent class of anticancer agents. Their cytotoxicity is influenced by the position of chlorination and the nature of other substituents, highlighting the importance of rational drug design in optimizing their efficacy. The mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways and the induction of apoptosis. While in vitro studies have demonstrated significant promise, further in vivo investigations are necessary to translate these findings into clinically effective cancer therapies. The continued exploration of structure-activity relationships and the synthesis of novel chlorinated quinazolinone derivatives will undoubtedly pave the way for the development of next-generation anticancer drugs.

References

  • Raffa, D., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. PMC.
  • (2022). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC.
  • Faraj, F. L., et al. (2014). Synthesis and characterization of two new quinazoline Schiff bases with preliminary in vitro anticancer activity against MCF-7 cell line. PHARMACEUTICAL SCIENCES.
  • (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC.
  • (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
  • (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
  • (2022). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research.
  • (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters.
  • (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology.
  • (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed.
  • (2020). Biological Activity of Quinazolinones. IntechOpen.
  • (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate.
  • (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone. The following procedures...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone. The following procedures are designed to ensure the highest level of safety and to mitigate risks associated with the handling, storage, and disposal of this acutely toxic compound.

The structural complexity and high degree of chlorination of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone, a member of the quinazolinone class of compounds, necessitate stringent safety measures. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3] This biological activity underscores the need for careful handling to prevent accidental exposure.

Hazard Assessment and Risk Mitigation

6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone is classified as acutely toxic via oral, dermal, and inhalation routes of exposure.[4] It is also classified as a serious eye irritant.[4] Due to its high acute toxicity, this compound must be handled as a "Particularly Hazardous Substance" in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[4]

Key Hazards:

  • Acute Toxicity: Potentially harmful or fatal if ingested, inhaled, or absorbed through the skin.

  • Eye Irritation: Can cause serious and potentially damaging eye irritation upon contact.

  • Environmental Hazard: Long-term adverse effects in the aquatic environment are possible.[4]

Given the solid nature of this compound at room temperature, the primary risks of exposure are through the inhalation of fine powders or aerosols generated during weighing and transfer, and through dermal contact with the solid or solutions.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

2.1. Hand Protection: A Critical Barrier

Standard nitrile gloves are not sufficient for prolonged handling of chlorinated aromatic compounds. Studies have shown that chlorinated benzenes can break through nitrile gloves in under an hour.[5][6]

  • Primary Gloving: For all handling of the solid compound and its solutions, Viton® gloves are required. Viton® has demonstrated superior resistance to permeation by chlorinated aromatic compounds, showing no breakthrough after four hours of continuous contact in studies.[5][6]

  • Double Gloving: It is best practice to wear a pair of nitrile gloves underneath the Viton® gloves. This provides an additional layer of protection and makes it easier to identify a breach in the outer glove.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove and replace gloves immediately. Do not reuse disposable gloves.

2.2. Eye and Face Protection: Shielding from Splashes and Aerosols

  • Chemical Splash Goggles: ANSI-approved chemical splash goggles are mandatory at all times when handling the compound in any form.

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or aerosol generation, such as when transferring large quantities of the solid or preparing concentrated solutions.

2.3. Respiratory Protection: Preventing Inhalation Exposure

Due to the acute inhalation toxicity of this compound, all work must be conducted within a certified chemical fume hood.[7] The choice of respiratory protection depends on the specific procedure:

  • Standard Operations in a Fume Hood: For routine weighing and solution preparation within a properly functioning fume hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of fine powders.

  • High-Risk Procedures: For procedures with a higher potential for aerosolization (e.g., sonication, heating, or large-scale transfers), or in the event of a fume hood failure, a half-mask or full-facepiece air-purifying respirator with organic vapor cartridges and P100 particulate filters is required.[8][9][10]

2.4. Protective Clothing: Minimizing Dermal Contact

  • Laboratory Coat: A clean, buttoned laboratory coat is required for all procedures.

  • Chemical-Resistant Apron or Suit: For large-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or a disposable Tyvek® suit should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

Table 1: Summary of PPE Requirements

TaskHand ProtectionEye/Face ProtectionRespiratory Protection (in Fume Hood)Protective Clothing
Weighing and small-scale transferDouble gloves (Nitrile inner, Viton® outer)Chemical splash gogglesN95 respiratorLab coat
Solution preparationDouble gloves (Nitrile inner, Viton® outer)Chemical splash gogglesN95 respiratorLab coat
Large-scale transfer (>1g)Double gloves (Nitrile inner, Viton® outer)Goggles and full-face shieldHalf-mask respirator with organic vapor/P100 cartridgesLab coat and chemical-resistant apron
Equipment cleaningDouble gloves (Nitrile inner, Viton® outer)Chemical splash gogglesN95 respiratorLab coat
Spill cleanupDouble gloves (Nitrile inner, Viton® outer)Goggles and full-face shieldFull-facepiece respirator with organic vapor/P100 cartridgesChemical-resistant suit

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Designated Work Area

All work with 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone must be conducted in a designated area, such as a certified chemical fume hood.[7] This area should be clearly marked with signage indicating the presence of a highly toxic substance.

3.2. Pre-Operational Checklist

  • Verify that the chemical fume hood is functioning correctly and has a current certification.

  • Cover the work surface of the fume hood with disposable, absorbent bench paper.

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Don all required PPE as outlined in Table 1.

3.3. Handling the Compound

  • Weighing: When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing vessel. To minimize aerosolization, consider taring a vial, adding the compound, and then re-capping it before removing it from the balance.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Keep the container covered as much as possible during dissolution.

  • Transfers: Use a pipette or a dedicated spatula for all transfers. Avoid pouring the solid.

3.4. Post-Handling Procedures

  • Clean all non-disposable equipment thoroughly with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste.

  • Wipe down the work surface of the fume hood with a decontaminating solution.

  • Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Assess Task is_solid Handling Solid? start->is_solid is_large_scale Large Scale (>1g)? is_solid->is_large_scale Yes is_splash_risk Splash Risk? is_solid->is_splash_risk No (Solution) ppe_weighing PPE: - Double Gloves (Nitrile/Viton®) - Goggles - N95 Respirator - Lab Coat is_large_scale->ppe_weighing No ppe_large_scale PPE: - Double Gloves (Nitrile/Viton®) - Goggles & Face Shield - Half-mask Respirator - Lab Coat & Apron is_large_scale->ppe_large_scale Yes ppe_solution PPE: - Double Gloves (Nitrile/Viton®) - Goggles - N95 Respirator - Lab Coat is_splash_risk->ppe_solution No ppe_splash PPE: - Double Gloves (Nitrile/Viton®) - Goggles & Face Shield - N95 Respirator - Lab Coat & Apron is_splash_risk->ppe_splash Yes

Caption: PPE selection workflow based on the task.

Disposal Plan: Responsible Waste Management

Proper disposal of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure. As a halogenated organic compound, it requires specific disposal procedures.[5]

4.1. Solid Waste

All solid waste, including contaminated gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".

4.2. Liquid Waste

Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste". Do not dispose of this chemical down the drain.

4.3. Decontamination

All glassware and equipment should be decontaminated by rinsing with a suitable solvent, such as acetone or ethanol. The rinsate must be collected as hazardous liquid waste.

4.4. Waste Pickup

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

Diagram 2: Waste Disposal Workflow

Waste_Disposal start Start: Generate Waste waste_type Waste Type? start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_container 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Waste disposal decision workflow.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. Skin Contact

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

5.2. Eye Contact

Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

5.3. Inhalation

Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

5.4. Ingestion

Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

5.5. Spill Cleanup

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Ensure you are wearing the appropriate PPE for spill cleanup (see Table 1).

    • Cover the spill with an absorbent material suitable for organic compounds.

    • Carefully collect the absorbed material using a scoop or forceps and place it in the designated "Halogenated Organic Solid Waste" container.

    • Decontaminate the area with a suitable solvent and wipe it clean.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

References

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